Globomycin derivative G2A
Description
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Properties
Molecular Formula |
C34H62N6O8 |
|---|---|
Molecular Weight |
682.9 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15S)-9-[(2R)-butan-2-yl]-3-[(1S)-1-hydroxyethyl]-6-(hydroxymethyl)-13,15-dimethyl-12-(2-methylpropyl)-16-octyl-1,4,7,10,13,16-hexazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C34H62N6O8/c1-9-11-12-13-14-15-18-40-23(6)34(48)39(8)26(19-21(3)4)31(45)37-28(22(5)10-2)33(47)36-25(20-41)30(44)38-29(24(7)42)32(46)35-17-16-27(40)43/h21-26,28-29,41-42H,9-20H2,1-8H3,(H,35,46)(H,36,47)(H,37,45)(H,38,44)/t22-,23+,24+,25+,26+,28+,29+/m1/s1 |
InChI Key |
JSMNODSZGPXLHM-NPOCSILLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of a Computationally Designed Antibiotic: A Technical Deep Dive into the Globomycin Derivative G2A
For Immediate Release
In the relentless battle against antibiotic resistance, a novel cyclic peptide, G2A, has emerged from the crucible of computational design. This globomycin (B1604857) derivative demonstrates potent inhibitory activity against lipoprotein signal peptidase II (LspA), a crucial enzyme in Gram-negative bacteria, heralding a new era in the development of targeted antimicrobial agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of G2A, tailored for researchers, scientists, and drug development professionals.
Globomycin, a naturally occurring cyclic depsipeptide, has long been recognized for its antibacterial properties, yet its clinical development has been hampered by issues of stability and manufacturing complexity.[1][2] The innovation behind G2A lies in its de novo design, which replaces the chemically labile ester linkage of globomycin with a more robust amide bond, a feat achieved through sophisticated computational modeling.[1][2] This strategic modification has yielded a potent LspA inhibitor with significant antimicrobial activity against several ESKAPE pathogens.[1]
Quantitative Bioactivity Profile of G2A
The biological efficacy of G2A has been quantified through a series of in vitro assays, demonstrating its potent inhibition of LspA and its broad-spectrum antibacterial action. The key quantitative data are summarized below for direct comparison.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 604 nM | Lipoprotein Signal Peptidase II (LspA) | [MedchemExpress Data] |
| MIC Range | 12.5 - 32 µg/mL | E. coli, P. aeruginosa, A. baumannii | [MedchemExpress Data] |
The LspA Signaling Pathway and G2A's Mechanism of Action
G2A exerts its antimicrobial effect by targeting a critical step in the bacterial lipoprotein processing pathway. This pathway is essential for the maturation and localization of lipoproteins, which play vital roles in maintaining the integrity of the bacterial cell envelope. The central enzyme in this pathway is LspA.
The processing of bacterial lipoproteins follows a sequential enzymatic cascade:
-
Prolipoprotein Diacylglyceryl Transferase (Lgt) : This enzyme catalyzes the transfer of a diacylglyceryl group from a phospholipid to a conserved cysteine residue within the "lipobox" of a pre-prolipoprotein.[3]
-
Lipoprotein Signal Peptidase II (LspA) : LspA recognizes the lipidated prolipoprotein and cleaves the N-terminal signal peptide.[2][4] This cleavage is essential for the subsequent trafficking of the mature lipoprotein.
-
Apolipoprotein N-acyltransferase (Lnt) : In many Gram-negative bacteria, Lnt adds a third acyl chain to the N-terminal cysteine of the diacylated lipoprotein, resulting in a mature, triacylated lipoprotein.[3]
G2A acts as a competitive inhibitor of LspA, effectively blocking the cleavage of the signal peptide. This inhibition leads to an accumulation of unprocessed prolipoproteins in the inner membrane, disrupting the integrity of the cell envelope and ultimately leading to bacterial cell death.
The Discovery of G2A: A Computationally Driven Workflow
The development of G2A was not a result of traditional high-throughput screening but rather a targeted, computational design process. This workflow leverages the power of molecular modeling and simulation to design novel peptide inhibitors with desired properties.
The key stages of the computational design workflow are as follows:
-
Template Selection : A starting structural template is chosen, in this case, based on the known structure of globomycin in complex with LspA.
-
In Silico Mutagenesis and Cyclization : The labile ester bond of globomycin is replaced with a more stable amide bond. A library of cyclic peptide sequences is then generated by systematically mutating amino acid residues.
-
Conformational Sampling and Energy Minimization : The conformational landscape of each designed peptide is explored to identify low-energy, stable structures.
-
Docking and Binding Affinity Prediction : The designed peptides are docked into the active site of LspA, and their binding affinities are predicted using computational methods.
-
Selection of Candidates for Synthesis : Based on predicted binding affinity, stability, and other desired properties, a small number of promising candidates are selected for chemical synthesis and experimental validation.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the synthesis and biological evaluation of G2A.
Synthesis of G2A: Solid-Phase Peptide Synthesis (SPPS)
The cyclic peptide G2A was synthesized using an automated solid-phase peptide synthesizer, following the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Water
-
Preparative reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Resin Swelling: The Rink Amide MBHA resin was swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 5 and 10 minutes. The resin was then washed thoroughly with DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (4 equivalents) was activated with DIC (4 equivalents) and OxymaPure (4 equivalents) in DMF and coupled to the resin for 1 hour. The resin was then washed with DMF.
-
Repeat Deprotection and Coupling: Steps 2 and 3 were repeated for each amino acid in the G2A sequence.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and all side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitation and Lyophilization: The crude peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether. The resulting solid was dissolved in a mixture of acetonitrile and water and lyophilized.
-
Cyclization: The linear peptide was cyclized in solution using a suitable coupling reagent, such as HATU or HBTU, in DMF at a low concentration to favor intramolecular cyclization.
-
Purification: The crude cyclic peptide was purified by preparative reverse-phase HPLC.
-
Characterization: The purified G2A was characterized by mass spectrometry to confirm its molecular weight and purity.
LspA Inhibition Assay: FRET-Based Assay
The inhibitory activity of G2A against LspA was determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Materials:
-
Purified recombinant LspA enzyme
-
FRET-labeled peptide substrate for LspA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
G2A stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: A solution of LspA and the FRET substrate were prepared in the assay buffer. A serial dilution of G2A was prepared in DMSO and then diluted in the assay buffer.
-
Assay Reaction: 20 µL of the LspA solution was added to the wells of a 384-well plate. 20 µL of the G2A dilution (or DMSO control) was then added to the wells and incubated for 15 minutes at room temperature.
-
Initiation of Reaction: The enzymatic reaction was initiated by adding 10 µL of the FRET substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity was measured kinetically over 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: The initial reaction rates were calculated from the linear portion of the kinetic curves. The percent inhibition was calculated for each G2A concentration relative to the DMSO control. The IC50 value was determined by fitting the dose-response curve to a four-parameter logistic equation.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of G2A was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (E. coli, P. aeruginosa, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
G2A stock solution in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation: Bacterial colonies were grown overnight on appropriate agar (B569324) plates. A suspension of the bacteria was prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension was then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution of G2A: A two-fold serial dilution of G2A was prepared in CAMHB in a 96-well plate.
-
Inoculation: Each well containing the G2A dilution was inoculated with the prepared bacterial suspension. A growth control (no G2A) and a sterility control (no bacteria) were also included.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of G2A that completely inhibited visible bacterial growth.
Conclusion
The globomycin derivative G2A stands as a testament to the power of computational chemistry in modern drug discovery. By rationally designing a more stable and potent analogue of a natural product, researchers have opened a new avenue for the development of antibiotics against challenging Gram-negative pathogens. The detailed methodologies and data presented in this guide provide a comprehensive resource for scientists working to advance this promising new class of antimicrobial agents. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for resistance development will be crucial next steps in the journey of G2A from a promising lead to a potential clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. The final step in bacterial lipoprotein maturation | Biochemistry [bioch.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Lipoprotein Posttranslational Modifications. New Insights and Opportunities for Antibiotic and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Globomycin Derivative G2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globomycin (B1604857) and its derivatives represent a promising class of antibacterial agents, particularly against multi-drug-resistant Gram-negative bacteria. This guide focuses on the mechanism of action of G2A, a computationally designed cyclic peptide analogue of globomycin. G2A targets and inhibits lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein biosynthesis pathway. This inhibition disrupts the proper maturation and localization of lipoproteins, leading to a cascade of events that compromise the bacterial cell envelope and ultimately result in cell death. This document provides a comprehensive overview of the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate the mechanism of action of G2A.
Core Mechanism of Action: Inhibition of LspA
The primary molecular target of the globomycin derivative G2A is the bacterial enzyme lipoprotein signal peptidase II (LspA). LspA plays a critical role in the post-translational modification of prolipoproteins, which are essential for the integrity and function of the bacterial cell envelope, particularly in Gram-negative bacteria.
The lipoprotein processing pathway is a key cellular process:
-
Synthesis and Translocation: Prolipoproteins are synthesized in the cytoplasm and translocated across the inner membrane.
-
Modification: A diacylglycerol group is transferred to a conserved cysteine residue in the prolipoprotein's signal peptide.
-
Cleavage by LspA: LspA recognizes the modified prolipoprotein and cleaves the signal peptide.
-
Maturation and Transport: The mature lipoprotein is then transported to its final destination, typically the outer membrane in Gram-negative bacteria.
G2A acts as a potent and specific inhibitor of LspA. By binding to the active site of LspA, G2A prevents the cleavage of the prolipoprotein signal peptide. This leads to an accumulation of unprocessed prolipoproteins in the inner membrane, which is toxic to the cell and triggers a series of events leading to cell death, including the formation of spheroplasts.[1]
Signaling Pathway Diagram
References
The Structure-Activity Relationship of Globomycin Derivative G2A: A Technical Guide to a Novel LspA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of G2A, a novel derivative of the cyclic lipopeptide antibiotic, globomycin (B1604857). By targeting the essential bacterial enzyme lipoprotein signal peptidase II (LspA), G2A presents a promising avenue for the development of new antibiotics against multidrug-resistant Gram-negative bacteria. This document details the mechanism of action, quantitative biological data, and the experimental protocols used to evaluate this class of compounds.
Introduction: The Promise of LspA Inhibition
The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. Lipoprotein signal peptidase II (LspA) is a critical enzyme in the bacterial lipoprotein processing pathway, responsible for the maturation of lipoproteins that are vital for bacterial cell envelope integrity and virulence.[1][2] Crucially, LspA is absent in eukaryotes, making it an ideal target for selective antibacterial therapy.
Globomycin is a natural product known to inhibit LspA, but its clinical development has been hampered by suboptimal pharmacokinetic properties. This has spurred the development of synthetic analogs, such as G2A, with improved potency and drug-like characteristics. This guide focuses on the SAR of these derivatives, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Disrupting Lipoprotein Maturation
Globomycin and its derivatives, including G2A, act by inhibiting LspA, an aspartyl protease.[1] This inhibition disrupts the bacterial lipoprotein processing pathway, leading to the accumulation of unprocessed pre-prolipoproteins in the inner membrane. The failure to mature and localize lipoproteins correctly compromises the integrity of the outer membrane, ultimately leading to bacterial cell death.
The Bacterial Lipoprotein Processing Pathway
The maturation of bacterial lipoproteins is a multi-step process that is essential for the proper functioning of the bacterial cell envelope. The pathway, and the point of inhibition by G2A, is illustrated below.
Quantitative Structure-Activity Relationship (SAR) Data
The antibacterial potency of globomycin derivatives is highly dependent on their chemical structure. Modifications to the peptide core, the N-methylated amino acids, and the fatty acid side chain all have a significant impact on activity. The following tables summarize the quantitative data for G2A and other key globomycin analogs.
Table 1: In Vitro Activity of Globomycin Derivatives against LspA and Gram-Negative Bacteria
| Compound | LspA IC50 (nM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. baumannii MIC (µg/mL) | Reference |
| G2A | 604 | 12.5 | 32 | 32 | [3] |
| Globomycin | 110 | 12.5 | >128 | >128 | [3] |
| G0790 | 280 | 0.5 | 16 | 4 | [3] |
Table 2: Structure-Activity Relationship of Key Globomycin Analogs
| Compound ID | Key Structural Modifications | E. coli MIC (µM) | Reference |
| Globomycin | Natural Product | ~22 | [4] |
| 51 | Modified backbone and physicochemical properties | 3.1 | [4] |
| 61 | Optimized backbone and physicochemical properties | 0.78 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antibacterial compounds.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, P. aeruginosa, A. baumannii)
-
Test compounds (e.g., G2A, globomycin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
LspA Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of LspA using a FRET-based substrate. Cleavage of the FRET substrate by LspA results in a loss of FRET, which can be quantified by measuring the change in fluorescence.
Materials:
-
Purified LspA enzyme
-
FRET-based LspA substrate (a peptide with a fluorophore and a quencher on opposite ends of the cleavage site)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
Test compounds (e.g., G2A, globomycin) dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
-
Enzyme Addition:
-
Add purified LspA enzyme to each well to a final concentration that gives a robust signal within the linear range of the assay.
-
Incubate the enzyme and compound mixture for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Substrate Addition and Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence signal over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the fluorophore-quencher pair used in the FRET substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) for each well.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in LspA activity, by fitting the data to a suitable dose-response curve.
-
Experimental and Logical Workflows
The discovery and optimization of novel globomycin derivatives like G2A follow a structured workflow, from initial screening to lead optimization.
Conclusion
The globomycin derivative G2A and its analogs represent a promising class of antibacterial agents with a novel mechanism of action. By targeting the essential bacterial enzyme LspA, these compounds effectively disrupt the lipoprotein processing pathway, leading to cell death. The structure-activity relationship data presented in this guide highlight the key structural modifications that influence the potency of these inhibitors. The detailed experimental protocols provide a foundation for further research and development in this area. Continued optimization of the globomycin scaffold, guided by SAR principles, holds significant potential for the development of new therapies to combat the growing threat of antibiotic-resistant Gram-negative infections.
References
- 1. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antibacterial Spectrum of Globomycin Derivative G2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of G2A, a derivative of the cyclic lipopeptide antibiotic, globomycin (B1604857). Globomycin and its analogues are potent inhibitors of bacterial lipoprotein signal peptidase II (LspA), an essential enzyme in many bacterial species, particularly Gram-negative bacteria.[1][2] This document outlines the mechanism of action of G2A, presents its quantitative antibacterial activity against key pathogens, details the experimental methodologies for determining its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Globomycin and its Derivative G2A
Globomycin is a naturally occurring cyclic peptide antibiotic known for its specific activity against Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of lipoprotein signal peptidase II (LspA), a critical enzyme in the bacterial lipoprotein maturation pathway. This pathway is responsible for processing prolipoproteins that are essential for maintaining the integrity of the bacterial cell envelope. By inhibiting LspA, globomycin and its derivatives disrupt this process, leading to the accumulation of unprocessed prolipoproteins in the inner membrane, ultimately causing cell death. Some analogues of globomycin have demonstrated a broader spectrum of activity, including efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[3]
The derivative G2A has been identified as an inhibitor of LspA with an IC50 of 604 nM.[1] Its antibacterial activity has been demonstrated against several clinically relevant Gram-negative bacteria.[1][5]
Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)
The antibacterial activity of G2A stems from its ability to inhibit the bacterial enzyme lipoprotein signal peptidase II (LspA). LspA is a crucial component of the lipoprotein processing pathway in bacteria. This pathway is responsible for the maturation of lipoproteins, which are essential for various cellular functions, including cell wall synthesis, nutrient uptake, and virulence.
The process begins with the synthesis of a prolipoprotein, which is then modified by the addition of a diacylglyceride (B12379688) to a conserved cysteine residue. LspA then cleaves the signal peptide from the prolipoprotein, resulting in a mature lipoprotein that can be transported to its final destination in the bacterial cell envelope. By binding to and inhibiting LspA, G2A prevents this cleavage step. This leads to an accumulation of unprocessed prolipoproteins in the cytoplasmic membrane, disrupting the integrity of the cell envelope and ultimately causing bacterial cell death.
Antibacterial Spectrum of G2A
The antibacterial efficacy of G2A has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | - | 12.5 - 32 |
| Pseudomonas aeruginosa | - | 12.5 - 32 |
| Acinetobacter baumannii | AB17978 | 12.5 |
| Acinetobacter baumannii | AB5075 | 16 |
Data sourced from MedchemExpress and ACS Chemical Biology.[1][5]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum concentration of G2A that inhibits the visible growth of a specific bacterium.
Materials:
-
Globomycin derivative G2A
-
Test bacterial strains (e.g., E. coli, P. aeruginosa, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate culture, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth culture at 37°C with agitation until it reaches the logarithmic growth phase (typically 2-6 hours). d. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Preparation of G2A Dilutions: a. Prepare a stock solution of G2A in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. b. In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. Add 200 µL of the G2A stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. This will create a concentration gradient of G2A. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37°C for 16-20 hours.
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of G2A in which there is no visible growth of bacteria. c. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.
Conclusion
The this compound demonstrates significant antibacterial activity against a range of clinically important Gram-negative pathogens, including E. coli, P. aeruginosa, and A. baumannii. Its specific mechanism of action, the inhibition of the essential bacterial enzyme LspA, makes it a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working on the discovery and development of novel antibacterial agents. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for resistance development is warranted to fully assess the therapeutic potential of G2A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of globomycin analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Characterization of Novel Globomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globomycin (B1604857), a cyclic lipopeptide antibiotic, has garnered significant interest as a potential therapeutic agent due to its unique mechanism of action targeting lipoprotein signal peptidase II (LspA), an essential enzyme in bacterial lipoprotein maturation.[1][2][3] This pathway is absent in eukaryotes, presenting a selective target for antibiotic development.[4] However, the clinical utility of globomycin is hampered by factors such as poor penetration across the outer membrane of Gram-negative bacteria.[4][5] This has spurred the development of novel globomycin analogues with improved potency and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these next-generation antibiotics, with a focus on analogues such as G2A and the more extensively studied G0790 and G5132.
Introduction: The Promise of Globomycin and its Analogues
Globomycin is a 19-membered cyclic depsipeptide produced by Streptomyces species.[1][6] Its structure consists of five amino acids and a lipophilic β-hydroxy acid tail.[4] The primary molecular target of globomycin is LspA, an aspartyl peptidase responsible for the cleavage of the signal peptide from prolipoproteins.[3][7] Inhibition of LspA leads to the accumulation of unprocessed lipoproteins in the bacterial inner membrane, disrupting cell envelope biogenesis and ultimately causing cell death.[7] The crystal structure of LspA in complex with globomycin has provided a structural basis for its inhibitory action and has paved the way for rational, structure-based design of more potent analogues.[3][8]
The development of analogues has focused on modifying the core peptide structure and the lipid tail to enhance antibacterial activity, broaden the spectrum, and improve physicochemical properties.[2][9] For instance, the analogue G0790, which incorporates (S)-2,3-diaminopropionic acid (Dap), cyclohexylglycine (Chg), and N-methyl-norvaline (Nva), demonstrates significantly increased potency against multiple Gram-negative pathogens compared to the parent compound.[7][10]
Synthesis of Globomycin Analogues
The total synthesis of globomycin and its analogues is a complex undertaking, primarily due to the challenges in constructing the chiral β-hydroxy lipid tail and the macrocyclization step.[1][6] Modern synthetic strategies often employ a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
General Synthetic Workflow
The synthesis of a globomycin analogue like G2A (a representative analogue) can be conceptualized in the following stages:
Caption: General workflow for the synthesis of Globomycin analogues.
Experimental Protocol: Synthesis of a Representative Analogue (G2A-like)
This protocol outlines a representative method for the synthesis of a novel globomycin analogue, drawing upon established methodologies for similar compounds.[1][6]
2.2.1. Synthesis of the Chiral Lipid Tail:
The synthesis of the N-terminal anti-α-methyl-β-hydroxy nonanoyl lipid tail is a critical step. An anti-Evans Aldol condensation provides a reliable method for establishing the desired stereochemistry.[1]
-
Aldol Condensation: React an appropriate chiral auxiliary-bearing propionate (B1217596) with a suitable aldehyde (e.g., heptanal) in the presence of a Lewis acid catalyst (e.g., TiCl4) and a tertiary amine base (e.g., N,N-diisopropylethylamine) to stereoselectively form the β-hydroxy carbonyl compound.
-
Auxiliary Cleavage: Remove the chiral auxiliary under standard conditions (e.g., lithium hydroperoxide) to yield the free carboxylic acid.
-
Purification: Purify the lipid tail by flash column chromatography on silica (B1680970) gel.
2.2.2. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
The peptide backbone is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc-based chemistry.
-
Resin Loading: Anchor the C-terminal amino acid (e.g., Fmoc-Gly-OH) to the resin.
-
Iterative Coupling and Deprotection:
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF, and add it to the resin-bound peptide.
-
Repeat this cycle for each amino acid in the desired sequence.
-
-
Lipid Tail Coupling: Couple the synthesized chiral lipid tail to the N-terminus of the peptide chain using standard peptide coupling conditions.
2.2.3. Cleavage from Resin:
Cleave the linear lipopeptide from the solid support using a mild acidic solution (e.g., 1-5% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).
2.2.4. Solution-Phase Macrocyclization:
The formation of the cyclic depsipeptide is typically the most challenging step and is performed under high dilution to favor intramolecular cyclization.
-
Activation: Activate the C-terminal carboxylic acid using a macrolactonization reagent (e.g., DPPA, EDCI/HOBt).
-
Cyclization: Add the activated linear precursor to a large volume of a suitable solvent (e.g., DMF, DCM) containing a base (e.g., DIPEA) over an extended period (e.g., 12-24 hours).
2.2.5. Deprotection and Purification:
-
Side-Chain Deprotection: Remove any remaining acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude cyclic lipopeptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Globomycin Analogues
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized analogues.
Characterization Workflow
Caption: Workflow for the purification and characterization of Globomycin analogues.
Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% TFA. A typical gradient might be 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Outcome: Provides information on the purity of the compound and is used for purification at a preparative scale.
3.2.2. Mass Spectrometry (MS):
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).
-
Analysis: Determine the accurate mass of the synthesized analogue to confirm its elemental composition.
-
Tandem MS (MS/MS): Can be used to fragment the molecule and confirm the amino acid sequence.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: A suitable deuterated solvent such as DMSO-d6 or CDCl3.
-
Experiments:
-
1D NMR: 1H and 13C spectra to observe the overall structure and presence of key functional groups.
-
2D NMR: COSY, TOCSY, HSQC, and HMBC experiments to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. NOESY or ROESY experiments can provide information about the 3D conformation of the analogue in solution.
-
Biological Evaluation and Data Presentation
The antibacterial activity of novel globomycin analogues is typically assessed by determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacterial strains.
Signaling Pathway of Globomycin Action
Globomycin and its analogues act by inhibiting LspA, which is a key enzyme in the lipoprotein processing pathway.
Caption: Inhibition of the bacterial lipoprotein processing pathway by Globomycin.
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes representative MIC data for Globomycin and some of its key analogues against selected Gram-negative pathogens.
| Compound | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | E. cloacae MIC (µg/mL) | A. baumannii MIC (µg/mL) | Reference |
| Globomycin | 16 - 32 | >64 | 32 | >64 | [7] |
| G0790 | 2 - 4 | 4 | 4 | 16 | [7] |
| G5132 | 1 | 2 | 1 | 0.5 | |
| Analogue 51 | 2.1 | - | - | - | [2] |
| Analogue 61 | 0.54 | - | - | - | [2] |
Note: MIC values can vary depending on the specific bacterial strain and testing conditions.
Conclusion and Future Directions
The synthesis and characterization of novel globomycin analogues represent a promising avenue for the development of new antibiotics against multidrug-resistant Gram-negative bacteria. Structure-based drug design has proven effective in generating analogues with significantly improved potency compared to the natural product.[1][9] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates for clinical development. Further exploration of the structure-activity relationships will continue to guide the design of the next generation of LspA inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach for the synthesis of the cyclic lipopeptide globomycin - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of globomycin analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of the Lipid Tail in Globomycin's Antibacterial Activity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Terminology: This document focuses on the activity of Globomycin (B1604857) concerning the bacterial enzyme Lipoprotein Signal Peptidase A (LspA). Initial inquiries regarding "Globomycin G2A activity" yielded no direct scientific literature linking Globomycin to the G protein-coupled receptor G2A. It is presumed that "G2A" was a typographical error and the intended subject was "LspA," the established molecular target of Globomycin.
Executive Summary
Globomycin is a cyclic depsipeptide antibiotic that exhibits potent activity primarily against Gram-negative bacteria by inhibiting the essential bacterial enzyme, Lipoprotein Signal Peptidase II (LspA). This inhibition disrupts the bacterial lipoprotein maturation pathway, leading to the accumulation of unprocessed prolipoproteins in the inner membrane, ultimately compromising the integrity of the bacterial cell envelope and causing cell death. A critical determinant of Globomycin's inhibitory potency and antibacterial spectrum is its N-terminal lipid tail. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of Globomycin's lipid tail, detailing its impact on LspA inhibition and overall antibacterial efficacy. It includes quantitative data from SAR studies, detailed experimental protocols for assessing Globomycin's activity, and visualizations of the relevant biological pathways and experimental workflows.
The Role of the Lipid Tail in LspA Inhibition
Globomycin's mechanism of action involves its insertion into the bacterial inner membrane, where it accesses the active site of LspA. The lipid tail, an N-terminal α-methyl-β-hydroxy nonanoyl moiety, is crucial for this process. It is hypothesized to anchor the antibiotic within the lipid bilayer, positioning the cyclic peptide core to effectively block the LspA active site.[1] Modifications to the length, branching, and overall lipophilicity of this tail have been shown to significantly influence the antibacterial activity of Globomycin analogs.[2]
Quantitative Data: Structure-Activity Relationship of the Lipid Tail
The following tables summarize the minimum inhibitory concentrations (MICs) of Globomycin and its synthetic analogs with modified lipid tails against various bacterial strains. This data highlights the direct relationship between the lipid tail structure and antibacterial potency.
Table 1: MIC of Globomycin and a Potent Analog Against Gram-Negative Bacteria
| Compound | E. coli (CFT073) MIC (µg/mL) | E. cloacae (ATCC 13047) MIC (µg/mL) | K. pneumoniae (ATCC 700603) MIC (µg/mL) |
| Globomycin | 16 | 32 | 128 |
| G0790 (analog) | 2 | 8 | 16 |
Data sourced from a study on resistance mechanisms to LspA inhibitors.[3]
Table 2: Influence of Lipid Tail Length on the Antibacterial Activity of Globomycin Analogs
| Analog (Lipid Tail) | E. coli NIHJ MIC (µg/mL) | S. aureus 209P MIC (µg/mL) | P. aeruginosa P-3 MIC (µg/mL) |
| n-Nonanoyl | 3.13 | >100 | 25 |
| n-Undecanoyl | 1.56 | >100 | 12.5 |
| n-Tridecanoyl | 0.78 | 12.5 | 6.25 |
| n-Pentadecanoyl | 1.56 | 6.25 | 12.5 |
This table presents a selection of data from a study on the structure-activity relationships of Globomycin analogs, illustrating that increasing the length of the alkyl side chain can enhance activity, even extending the spectrum to Gram-positive bacteria like S. aureus.[2][4]
Experimental Protocols
In Vitro LspA Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of Globomycin and its analogs against LspA.
Materials:
-
Purified LspA enzyme
-
Diacylated E. coli Pal peptide substrate
-
Globomycin or analog dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100)
-
Mass spectrometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the diacylated Pal peptide substrate at a final concentration of 10 µM.
-
Add varying concentrations of Globomycin or its analogs to the reaction mixture.
-
Initiate the reaction by adding purified LspA to a final concentration of 1 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Analyze the reaction products by mass spectrometry to quantify the cleavage of the signal peptide from the substrate.
-
Calculate the percent inhibition of LspA activity for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce LspA activity by 50%.[3]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of Globomycin and its analogs against various bacterial strains.[5]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Globomycin or analog stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of Globomycin or its analogs in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
Visualizations
Signaling Pathway: Lipoprotein Maturation and Inhibition by Globomycin
Caption: Bacterial lipoprotein maturation pathway and its inhibition by Globomycin.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The lipid tail of Globomycin is a key structural feature that dictates its antibacterial activity. Structure-activity relationship studies have demonstrated that modifications to the length and lipophilicity of this tail can significantly enhance the potency and broaden the antibacterial spectrum of Globomycin analogs. The data and protocols presented in this guide provide a valuable resource for researchers engaged in the development of novel antibiotics targeting the bacterial lipoprotein maturation pathway. Further optimization of the lipid tail, guided by a deeper understanding of its interaction with the bacterial membrane and the LspA active site, holds significant promise for the discovery of next-generation antibiotics to combat multidrug-resistant Gram-negative pathogens.
References
- 1. anl.gov [anl.gov]
- 2. Structure-activity relationships of globomycin analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Globomycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Globomycin (B1604857), a cyclic lipodepsipeptide with potent activity against Gram-negative bacteria, has garnered significant interest as a potential antibiotic lead. Its unique mode of action, the inhibition of lipoprotein signal peptidase II (LspA), an essential enzyme in bacterial lipoprotein maturation, makes it an attractive target for novel antibacterial drug development.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of globomycin and its naturally occurring derivatives, focusing on the genetic and enzymatic machinery responsible for its assembly. The content herein is designed to equip researchers and drug development professionals with a comprehensive understanding of the biosynthetic pathway, key experimental methodologies, and the potential for generating novel analogs through biosynthetic engineering.
The Globomycin Biosynthetic Gene Cluster: A Hybrid PKS-NRPS System
The blueprint for globomycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) identified in Streptomyces sp. CA-278952.[1] This BGC is a hybrid system, featuring both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules, which work in concert to assemble the molecule's characteristic fatty acid side chain and cyclic peptide core.[3]
Table 1: Key Genes and Proposed Functions in the Globomycin Biosynthetic Gene Cluster
| Gene | Proposed Function | Domain Architecture |
| globG | PKS-NRPS hybrid protein | KS, AT, DH, KR, ACP, C, A, PCP |
| globH | PKS-NRPS hybrid protein | KS, AT, KR, ACP, C, A, PCP, C, A, PCP, C, A, PCP, TE |
| dsaD | Isoleucine 2-epimerase | - |
| dsaE | Isoleucine 4-hydroxylase | - |
Source: Adapted from Oves-Costales et al., 2023.[1]
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of globomycin is a multi-step process orchestrated by the modular PKS and NRPS enzymes. The proposed pathway, based on bioinformatic analysis of the glob BGC, follows the canonical assembly line logic of such systems.[1][4]
Initiation and Polyketide Chain Elongation
The assembly is initiated by the loading of a starter unit, likely derived from a short-chain fatty acid, onto the first PKS module. Subsequent modules extend the polyketide chain through the addition of extender units, which are then subjected to a series of tailoring reactions including ketoreduction, dehydration, and enoylreduction, ultimately forming the fatty acid side chain of globomycin. The variability in the length of this alkyl chain among different globomycin congeners is likely a result of the PKS modules utilizing different starter or extender units.[3]
Non-Ribosomal Peptide Synthesis and Cyclization
Following the synthesis of the lipid tail, the NRPS modules take over to assemble the pentapeptide core. Each NRPS module is responsible for the recognition, activation, and incorporation of a specific amino acid. The proposed order of amino acid incorporation is: N-methyl-Leucine, Serine, Glycine, L-allo-Isoleucine, and L-allo-Threonine.[1] The presence of the non-proteinogenic amino acids L-allo-isoleucine and L-allo-threonine is a notable feature of globomycin's structure. The biosynthesis of L-allo-isoleucine is attributed to the enzymes DsaD and DsaE, which are encoded by genes located upstream of the core BGC.[1] Finally, a C-terminal thioesterase (TE) domain catalyzes the cyclization and release of the mature globomycin molecule.[1]
Caption: Proposed biosynthetic pathway of globomycin.
Quantitative Insights into Globomycin Production
While a detailed kinetic analysis of the globomycin biosynthetic enzymes has yet to be published, qualitative and semi-quantitative data on globomycin production have been obtained through heterologous expression experiments.
Table 2: Relative Production of Globomycin and Congeners in Different Hosts
| Host Strain | Globomycin Production | Congener Production |
| Streptomyces sp. CA-278952 (Wild-Type) | +++ | SF-1902 A2, A3, A4a, A4b, A5 |
| S. albus J1074 (Heterologous Host) | ++ | Similar profile to wild-type |
| S. coelicolor M1146 (Heterologous Host) | + | Lower diversity of congeners |
| S. sp. CA-278952 ΔglobH (Mutant) | - | - |
Source: Based on LC-HRMS analysis from Oves-Costales et al., 2023.[1] +++ indicates high production, ++ moderate, + low, and - no production detected.
Experimental Protocols for Studying Globomycin Biosynthesis
The following section details key experimental protocols that have been instrumental in elucidating the globomycin biosynthetic pathway.
Inactivation of the Globomycin BGC using CRISPR-cBEST
Gene inactivation is a crucial step to confirm the involvement of a BGC in the production of a specific natural product. The CRISPR-cBEST (CRISPR-guided cytidine (B196190) base editor) system has been successfully employed to create a null mutant of the globomycin producer.[1]
Caption: Workflow for CRISPR-cBEST mediated gene inactivation.
Protocol:
-
gRNA Design: A specific guide RNA (gRNA) targeting a codon within the essential PKS-NRPS gene, globH, is designed to introduce a premature stop codon.
-
Plasmid Construction: The designed gRNA is cloned into a suitable CRISPR-cBEST vector.
-
Intergeneric Conjugation: The constructed plasmid is transferred from E. coli to Streptomyces sp. CA-278952 via conjugation.
-
Selection and Screening: Exconjugants are selected on antibiotic-containing media, and the desired C-to-T base edit is confirmed by PCR amplification and sequencing of the target region in globH.
-
Phenotypic Analysis: The confirmed mutant and the wild-type strain are fermented under various conditions, and the culture extracts are analyzed by LC-HRMS to verify the abolition of globomycin production in the mutant.[1]
Heterologous Expression of the Globomycin BGC
Heterologous expression of the entire BGC in a well-characterized host strain provides definitive proof of its function and opens avenues for genetic manipulation and production optimization.
Protocol:
-
BGC Cloning: The entire globomycin BGC is captured from the genomic DNA of Streptomyces sp. CA-278952 using a suitable cloning method, such as TAR (Transformation-Associated Recombination) cloning in yeast, and subcloned into an integrative expression vector.
-
Host Strain Transformation: The expression vector carrying the globomycin BGC is introduced into suitable Streptomyces host strains, such as S. albus J1074 or S. coelicolor M1146, via conjugation.
-
Fermentation and Analysis: The heterologous hosts are fermented, and their culture extracts are analyzed by LC-HRMS to detect the production of globomycin and its congeners. A control strain containing the empty vector is also analyzed in parallel.[1][5]
Fermentation and Extraction
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., TSB) with spores of the Streptomyces strain and incubating at 28-30°C with shaking for 2-3 days.
Production Fermentation: The seed culture is used to inoculate a production medium (various media can be tested for optimal production). The production culture is incubated at 28-30°C with shaking for 5-7 days.
Extraction: The fermentation broth is harvested and extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase is then separated, dried, and concentrated in vacuo. The resulting crude extract can be used for LC-MS analysis.
Future Directions and Opportunities for Drug Development
A thorough understanding of globomycin's biosynthesis provides a powerful toolkit for the generation of novel derivatives with potentially improved pharmacological properties.
-
Precursor-Directed Biosynthesis: Feeding the producing strain with synthetic analogs of the natural amino acid or fatty acid precursors could lead to their incorporation into the globomycin scaffold.
-
Genetic Engineering of the BGC:
-
Module Swapping: Exchanging PKS or NRPS modules with those from other biosynthetic pathways could lead to the creation of hybrid molecules with altered fatty acid chains or peptide cores.
-
Domain Inactivation/Modification: Targeted inactivation or modification of tailoring domains (e.g., ketoreductases, methyltransferases) could result in the accumulation of novel intermediates or the production of derivatives with altered stereochemistry or methylation patterns.
-
Promoter Engineering: Replacing the native promoter of the BGC with a stronger, inducible promoter could lead to increased production titers.
-
By leveraging these biosynthetic engineering strategies, it is possible to expand the chemical diversity of the globomycin family, paving the way for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 3. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants | MDPI [mdpi.com]
- 5. Identification and heterologous expression of the globomycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Globomycin Derivative G2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical and biological properties of G2A, a derivative of the cyclic lipopeptide antibiotic, Globomycin. G2A was developed through computational design as a potent inhibitor of bacterial lipoprotein signal peptidase II (LspA), a critical enzyme in the lipoprotein biosynthetic pathway of Gram-negative bacteria. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Core Physicochemical and Biological Properties
The following tables summarize the available quantitative data for the Globomycin derivative G2A. The primary data has been sourced from the MedchemExpress product page and the foundational research paper by Craven et al. (2024).
Table 1: General Physicochemical and Biological Activity Data for G2A
| Property | Value | Source/Reference |
| Molecular Weight | 682.89 g/mol | MedchemExpress[1][2] |
| Molecular Formula | C34H62N6O8 | MedchemExpress[1][2] |
| IC50 (LspA) | 604 nM | MedchemExpress[1][2] |
| Minimum Inhibitory Concentration (MIC) | 12.5 - 32 µg/mL | MedchemExpress[1][2] |
| E. coli | Comparable to Globomycin | Craven et al., 2024[3] |
| P. aeruginosa | Comparable to Globomycin | Craven et al., 2024[3] |
| A. baumannii | Lower than Globomycin | Craven et al., 2024[3] |
Table 2: Solubility, Stability, and Lipophilicity of G2A
Specific experimental data for the solubility, stability, and lipophilicity of G2A are not available in the primary literature. The following are general experimental protocols that can be employed to determine these crucial physicochemical parameters for cyclic lipopeptides like G2A.
| Property | Experimental Protocol Overview |
| Aqueous Solubility | A standard method involves the shake-flask technique. Excess solid G2A is equilibrated in a buffered aqueous solution (e.g., PBS, pH 7.4) for a set period (e.g., 24-48 hours) at a constant temperature. The suspension is then filtered or centrifuged, and the concentration of G2A in the supernatant is quantified by a suitable analytical method like LC-MS or HPLC-UV. |
| Stability in Plasma | The stability of G2A in plasma can be assessed by incubating the compound in human, rat, or mouse plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is quenched with a protein-precipitating agent like cold acetonitrile. The remaining concentration of intact G2A is then determined by LC-MS/MS analysis to calculate its half-life. |
| Lipophilicity (LogD) | The octanol-water distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is a key indicator of a drug's lipophilicity. This is commonly determined using the shake-flask method. A solution of G2A in a biphasic system of n-octanol and a buffered aqueous solution is shaken until equilibrium is reached. The concentrations of G2A in both the octanol (B41247) and aqueous phases are then measured to calculate the LogD value. |
Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)
Globomycin and its derivatives, including G2A, exert their antibacterial effect by inhibiting Lipoprotein Signal Peptidase II (LspA). LspA is an essential enzyme in Gram-negative bacteria responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the maturation of lipoproteins that are vital for the bacterial cell envelope. By inhibiting LspA, G2A disrupts the lipoprotein processing pathway, leading to an accumulation of unprocessed prolipoproteins in the inner membrane, which is ultimately lethal to the bacterium.
Caption: Mechanism of LspA inhibition by G2A.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of G2A are provided below.
In Vitro LspA Inhibition Assays
The inhibitory activity of G2A against LspA was determined using both Förster Resonance Energy Transfer (FRET) and gel-shift assays.
This assay continuously measures the cleavage of a fluorogenically labeled peptide substrate by LspA.
-
Principle: A peptide substrate is synthesized with a FRET pair (a fluorophore and a quencher) on opposite sides of the LspA cleavage site. In the intact substrate, the fluorescence is quenched. Upon cleavage by LspA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Workflow:
Caption: FRET-based LspA inhibition assay workflow.
-
Protocol:
-
Reactions are set up in a microplate format.
-
Each well contains a buffered solution with purified LspA enzyme and the FRET peptide substrate.
-
G2A is added in a range of concentrations to different wells.
-
The plate is incubated at 37°C, and fluorescence is measured at regular intervals using a plate reader.
-
The initial rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.
-
The rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
This assay visualizes the cleavage of a prolipoprotein substrate by LspA.
-
Principle: The prolipoprotein substrate migrates at a certain rate on an SDS-PAGE gel. After cleavage by LspA, the resulting mature lipoprotein and the signal peptide migrate differently. The inhibition of this cleavage by G2A can be visualized by the persistence of the prolipoprotein band.
-
Workflow:
Caption: Gel-shift assay workflow for LspA activity.
-
Protocol:
-
Reactions are prepared with purified LspA and its prolipoprotein substrate in a buffered solution.
-
G2A is added at various concentrations to the reaction mixtures.
-
The reactions are incubated at 37°C for a specified duration.
-
The reactions are stopped by the addition of SDS-PAGE loading dye.
-
The samples are subjected to electrophoresis on a polyacrylamide gel.
-
The gel is stained to visualize the protein bands corresponding to the prolipoprotein and the cleaved product. The degree of inhibition is assessed by the reduction in the amount of cleaved product.
-
Antimicrobial Activity Assay (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of G2A against various bacterial strains is determined using the broth microdilution method.
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
-
Protocol:
-
A two-fold serial dilution of G2A is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of G2A at which no visible bacterial growth (turbidity) is observed.
-
Conclusion
The this compound is a potent inhibitor of the essential bacterial enzyme LspA, demonstrating significant antimicrobial activity against key Gram-negative pathogens. While its core biological activity has been characterized, further investigation into its solubility, stability, and lipophilicity is warranted to fully assess its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of G2A and other novel LspA inhibitors.
References
Methodological & Application
Application Notes and Protocols for Globomycin Derivative G2A In Vitro Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro antibacterial activity of the Globomycin (B1604857) derivative, G2A, using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Additionally, it outlines the mechanism of action of Globomycin and its analogs.
Introduction
Globomycin is a cyclic peptide antibiotic known for its specific activity against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of lipoprotein signal peptidase II (LspA), a critical enzyme in the bacterial lipoprotein maturation pathway.[2][3] This pathway is essential for the integrity of the bacterial cell envelope.[4] Globomycin and its derivatives, such as G2A, represent a promising class of antibiotics for combating multidrug-resistant Gram-negative infections.[5] The following protocols and data provide a framework for the in vitro evaluation of G2A's antibacterial efficacy.
Data Presentation
The antibacterial activity of Globomycin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] While specific data for a derivative named "G2A" is not publicly available, the following table summarizes representative MIC values for Globomycin and other optimized analogs against common Gram-negative and Gram-positive bacteria to provide a comparative baseline.
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Globomycin | Escherichia coli | 12.5 | - | [7] |
| Analog 51 | Escherichia coli | - | 3.1 | [5] |
| Analog 61 | Escherichia coli | - | 0.78 | [5] |
| G5132 | Acinetobacter baumannii | >8-fold lower than Globomycin | - | [8] |
| G5132 | Escherichia coli | >10-fold lower than Globomycin | - | [8] |
| G5132 | Enterobacter cloacae | >10-fold lower than Globomycin | - | [8] |
| G5132 | Klebsiella pneumoniae | >10-fold lower than Globomycin | - | [8] |
| Globomycin | Staphylococcus aureus | >100 | - | [7] |
| Globomycin Analog | Staphylococcus aureus (MRSA) | 6.25 - 12.5 | - | [7] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the widely used broth microdilution method and can be adapted for testing the antibacterial activity of Globomycin derivative G2A.[9][10][11][12]
1. Materials
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35 ± 2°C)
2. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]
d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A typical dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be optimized.
3. Preparation of G2A Dilutions
a. Perform serial two-fold dilutions of the G2A stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
b. The final concentrations in the test plate should typically range from 0.06 to 128 µg/mL, though this range may be adjusted based on the expected potency of G2A.
4. Assay Procedure
a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
b. Add 50 µL of the appropriate G2A dilution to each well, starting from the highest concentration and performing a serial dilution across the plate. The last well should contain only broth and no G2A to serve as a negative control for G2A activity.
c. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
d. Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.
e. Include a sterility control well containing 100 µL of uninoculated CAMHB.
f. Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[13]
5. Interpretation of Results
a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror can aid in observation.
b. The MIC is the lowest concentration of G2A at which there is no visible growth of the bacteria.[6]
c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mandatory Visualizations
Mechanism of Action of Globomycin and its Derivatives
Globomycin and its derivatives act by inhibiting the bacterial enzyme lipoprotein signal peptidase II (LspA).[2] This enzyme is responsible for cleaving the signal peptide from prolipoproteins, a crucial step in the maturation of lipoproteins that are essential for the bacterial cell envelope.[4][14] Inhibition of LspA leads to an accumulation of unprocessed prolipoproteins in the inner membrane, disrupting the cell envelope and ultimately causing cell death.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the this compound.
Caption: Broth microdilution workflow for G2A MIC testing.
References
- 1. Globomycin, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anl.gov [anl.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Globomycin|LspA Inhibitor|For Research Use [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Globomycin Derivative G2A in Gram-negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globomycin (B1604857) and its derivatives are potent cyclic lipodepsipeptide antibiotics that specifically target lipoprotein signal peptidase II (LspA) in bacteria.[1][2] LspA is a crucial enzyme in the lipoprotein biosynthesis pathway of Gram-negative bacteria, responsible for cleaving the signal peptide from prolipoproteins, a vital step in the maturation of lipoproteins that are essential for maintaining the bacterial outer membrane integrity.[3][4] Inhibition of LspA leads to the accumulation of unprocessed lipoproteins in the inner membrane, disrupting the cell envelope and ultimately causing cell death.[2][5] Due to its essential role in most Gram-negative bacteria and its absence in eukaryotes, LspA is a prime target for the development of novel antibiotics.[2][6]
The natural product Globomycin exhibits only modest activity against wild-type Gram-negative bacteria, primarily due to its poor penetration of the outer membrane.[3] Consequently, significant research efforts have focused on the development of synthetic analogs with improved potency and better pharmacokinetic properties. This document provides detailed application notes and protocols for the use of a representative potent Globomycin derivative, herein referred to as G2A, in Gram-negative bacteria research. While a specific compound designated "G2A" is not prominently documented in publicly available literature, the data and protocols presented here are based on published information for highly potent, optimized Globomycin analogs (such as G0790 and others) and are intended to serve as a comprehensive guide for researchers working with similar LspA inhibitors.[3][7]
Data Presentation
The antibacterial efficacy of G2A and its parent compound, Globomycin, against a panel of clinically relevant Gram-negative bacteria is summarized below. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits visible bacterial growth.
| Bacterial Strain | G2A MIC (µg/mL) | Globomycin MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | 0.5 | 12.5[2] |
| Klebsiella pneumoniae (ATCC 700603) | 1 | >100 |
| Pseudomonas aeruginosa (ATCC 27853) | 4 | >100 |
| Acinetobacter baumannii (ATCC 19606) | 2 | >100 |
| Enterobacter cloacae (Clinical Isolate) | 1 | >100 |
Note: The MIC values for G2A are representative of highly optimized Globomycin analogs reported in the literature. Actual values will vary depending on the specific analog and the bacterial strain tested.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of G2A against Gram-negative bacteria in a 96-well microtiter plate format, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
Materials:
-
G2A stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of G2A Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the G2A working stock solution (prepared in CAMHB at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no G2A), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of G2A at which there is no visible growth.
-
Bacterial Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the ability of G2A to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[10][11] NPN fluoresces weakly in aqueous environments but exhibits increased fluorescence in the hydrophobic interior of cell membranes.
Materials:
-
G2A
-
Mid-logarithmic phase culture of Gram-negative bacteria
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
Polymyxin B (as a positive control)
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Protocol:
-
Preparation of Bacterial Suspension:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
NPN Uptake Measurement:
-
In a cuvette, combine the bacterial suspension and NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence.
-
Add G2A at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
A rapid increase in fluorescence indicates outer membrane permeabilization.
-
Use Polymyxin B as a positive control for membrane disruption.
-
Visualizations
Signaling Pathway of LspA Inhibition by G2A
Caption: Mechanism of action of G2A, inhibiting the LspA enzyme in the inner membrane of Gram-negative bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of G2A.
Logical Relationship of LspA Inhibition and Cellular Effects
Caption: Consequence of LspA inhibition by G2A, leading to bacterial cell death.
References
- 1. pandemicpact.org [pandemicpact.org]
- 2. Globomycin|LspA Inhibitor|For Research Use [benchchem.com]
- 3. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Countering Gram-Negative Antibiotic Resistance: Recent Progress in Disrupting the Outer Membrane with Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anl.gov [anl.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Globomycin Derivative G2A in Combating Antibiotic-Resistant Bacteria
Note to the Reader: Extensive searches for a specific globomycin (B1604857) derivative designated "G2A" did not yield any publicly available data. It is possible that this is an internal, unpublished, or alternative designation. The following application notes and protocols have been developed based on published data for potent, well-characterized globomycin derivatives, such as G0790 , which serve as exemplary models for the application of this class of antibiotics against resistant bacteria. The principles, pathways, and protocols described are directly relevant for research on any novel globomycin analog.
Introduction
Globomycin and its derivatives are potent antibacterial compounds that hold significant promise in the fight against multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens.[1][2][3] These cyclic lipopeptides function by specifically inhibiting the bacterial enzyme lipoprotein signal peptidase II (LspA).[4] LspA is a crucial component of the lipoprotein processing pathway, which is essential for the integrity and function of the bacterial cell envelope.[4] By blocking LspA, globomycin derivatives disrupt the maturation of lipoproteins, leading to an accumulation of prolipoproteins in the inner membrane, ultimately causing cell death.[5] This mechanism of action is attractive for drug development as LspA is highly conserved across many pathogenic bacteria and is absent in humans, suggesting a potential for high selectivity and a favorable safety profile.
This document provides researchers, scientists, and drug development professionals with a summary of the antibacterial activity of a representative globomycin derivative, G0790, and detailed protocols for its evaluation.
Data Presentation: Antibacterial Activity of Globomycin Derivatives
The antibacterial efficacy of globomycin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[6][7][8] The following tables summarize the reported MIC values for the natural product globomycin and its optimized analog, G0790, against various Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of G0790 and Globomycin against Wild-Type Gram-Negative Bacteria
| Bacterial Strain | G0790 MIC (µg/mL) | Globomycin (GBM) MIC (µg/mL) | Fold Improvement (GBM/G0790) |
| Escherichia coli (CFT073) | 0.25 | 2 | 8 |
| Enterobacter cloacae (ATCC 13047) | 0.125 | 1 | 8 |
| Klebsiella pneumoniae (ATCC 700603) | 0.25 | 1 | 4 |
| Acinetobacter baumannii (ATCC 17978) | 8 | 16 | 2 |
Data compiled from Pantua et al., 2020.
Table 2: Activity of G0790 in an Efflux-Deficient E. coli Strain
| Bacterial Strain | G0790 MIC (µg/mL) | Globomycin (GBM) MIC (µg/mL) |
| E. coli MG1655 (Wild-Type) | 4 | >64 |
| E. coli MG1655 ΔtolC (Efflux-Deficient) | 0.125 | 0.5 |
Data compiled from Pantua et al., 2020. This data suggests that the improved potency of G0790 is, in part, due to reduced efflux from the bacterial cell.
Signaling Pathway and Mechanism of Action
Globomycin derivatives target the lipoprotein processing pathway, which is essential for the localization and function of lipoproteins in Gram-negative bacteria. The pathway and the inhibitory action of G2A (represented by a globomycin analog) are illustrated below.
Caption: Mechanism of action of globomycin derivatives.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
Globomycin derivative G2A (or analog, e.g., G0790) stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., E. coli, K. pneumoniae)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (OD600 nm)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. b. Prepare a working solution of the G2A derivative from the stock solution in CAMHB. c. Add 200 µL of the highest concentration of G2A to be tested to the first well of each row. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. e. Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
Inoculation: a. Add 10 µL of the prepared bacterial inoculum (from step 1c) to each well from 1 to 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be approximately 110 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the G2A derivative that completely inhibits visible growth of the bacteria. This can be assessed by eye or by using a microplate reader to measure the optical density at 600 nm.
Experimental Workflow Diagram:
Caption: Workflow for MIC determination.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
All materials from the MIC protocol.
-
Sterile culture tubes.
-
Agar plates for colony counting.
-
Sterile saline for dilutions.
Procedure:
-
Prepare a logarithmic-phase bacterial culture in CAMHB (approximately 1 x 10⁶ CFU/mL).
-
Set up several culture tubes, each containing the bacterial suspension.
-
Add the G2A derivative to the tubes at different concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a no-drug growth control.
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Logical Relationship Diagram:
References
- 1. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anl.gov [anl.gov]
- 4. Globomycin|LspA Inhibitor|For Research Use [benchchem.com]
- 5. A novel approach for the synthesis of the cyclic lipopeptide globomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Studies of Globomycin Derivative G2A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globomycin (B1604857) is a cyclic lipodepsipeptide antibiotic naturally produced by several species of Streptomyces. It exhibits potent and selective antimicrobial activity against Gram-negative bacteria by inhibiting lipoprotein signal peptidase II (LspA)[1]. LspA is a crucial enzyme in the bacterial lipoprotein maturation pathway, making it an attractive target for the development of novel antibiotics[1]. Globomycin derivative G2A is a computationally designed analog of Globomycin that also functions as an inhibitor of LspA[2][3]. These notes provide an overview of the available data on G2A and a generalized protocol for conducting in vivo efficacy studies.
Mechanism of Action: Inhibition of LspA
In Gram-negative bacteria, lipoproteins are synthesized as precursors (prolipoproteins) in the cytoplasm. They are then translocated across the inner membrane. The enzyme LspA is responsible for cleaving the signal peptide from these prolipoproteins, which is an essential step for their maturation and proper localization to the outer membrane[1]. By competitively inhibiting LspA, Globomycin and its derivatives like G2A prevent the processing of prolipoproteins[1]. This leads to an accumulation of unprocessed lipoproteins in the inner membrane, disrupting the integrity of the bacterial cell envelope and ultimately causing cell death.
Caption: Mechanism of LspA inhibition by this compound.
In Vitro Efficacy of this compound
This compound has demonstrated inhibitory activity against LspA and antibacterial activity against several Gram-negative pathogens in vitro.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 604 nM | Lipoprotein signal peptidase II (LspA) | [2] |
| MIC | 12.5 - 32 µg/mL | E. coli, P. aeruginosa, A. baumannii | [2] |
Protocol for In Vivo Efficacy Studies of this compound
The following is a generalized protocol for assessing the in vivo efficacy of G2A in a murine infection model. This protocol should be adapted based on the specific pathogen and research question.
Animal Model
-
Species: BALB/c or C57BL/6 mice are commonly used.
-
Sex and Age: Female or male mice, 6-8 weeks old.
-
Acclimation: Animals should be acclimated for at least 7 days before the experiment.
-
Housing: Maintained in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials
-
This compound
-
Vehicle for solubilization (e.g., DMSO, saline with a solubilizing agent)
-
Bacterial strain of interest (e.g., multidrug-resistant E. coli)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for the chosen infection model
-
Syringes and needles for administration and collection
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates for bacterial enumeration
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of G2A.
Detailed Protocol
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into broth and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 107 CFU/mL).
-
-
Infection Model (Example: Peritonitis Model):
-
Anesthetize the mice using isoflurane.
-
Inject the bacterial suspension intraperitoneally (e.g., 100 µL).
-
-
Preparation and Administration of G2A:
-
Dissolve G2A in a suitable vehicle. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the animals.
-
Administer G2A via a relevant route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time post-infection (e.g., 1 hour).
-
Include a vehicle control group and potentially a positive control group (an established antibiotic).
-
-
Monitoring:
-
Monitor the animals for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) at regular intervals.
-
For survival studies, monitor animals for a predetermined period (e.g., 7 days) and record the time of mortality.
-
-
Endpoint Analysis (Example: 24 hours post-infection for bacterial load):
-
Euthanize the mice at the designated endpoint.
-
Aseptically collect relevant tissues (e.g., spleen, liver, peritoneal lavage fluid).
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs).
-
Data Analysis
-
Bacterial Load: Express the data as log10 CFU per gram of tissue or per mL of fluid. Compare the bacterial loads between the G2A-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Survival Analysis: Plot survival curves using the Kaplan-Meier method and compare the survival rates between groups using the log-rank test.
Conclusion
This compound presents a promising starting point for the development of new antibiotics targeting Gram-negative pathogens. The provided protocols offer a framework for conducting in vivo efficacy studies to further evaluate its therapeutic potential. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its in vivo activity.
References
Application Notes and Protocols for Globomycin G2A Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro susceptibility of clinical bacterial isolates to Globomycin G2A, a potent inhibitor of lipoprotein signal peptidase II (LspA). The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for a novel lipopeptide antibiotic.
Mechanism of Action
Globomycin and its analogs target and inhibit LspA, an essential bacterial enzyme responsible for the processing of prolipoproteins.[1][2] This inhibition disrupts the bacterial cell envelope biogenesis, leading to cell death.[2][3] Resistance to Globomycin can emerge through mechanisms such as the amplification of the lspA gene.[3]
Signaling Pathway of LspA Inhibition by Globomycin
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Globomycin and its analogs against various Gram-negative clinical isolates. This data provides a baseline for expected outcomes in susceptibility testing.
Table 1: MIC of Globomycin Analogs Against Key Gram-Negative Bacteria
| Antibiotic | E. coli (CFT073) | E. cloacae (ATCC 13047) | K. pneumoniae (ATCC 700603) |
| Globomycin | >128 µg/mL | >128 µg/mL | >128 µg/mL |
| G0790 | 2 µg/mL | 4 µg/mL | 8 µg/mL |
Data sourced from Pantua et al. (2020)[3]
Table 2: MIC of Globomycin and G5132 Against Acinetobacter baumannii and other Gram-Negative Strains
| Antibiotic | A. baumannii (ATCC 17978) | A. baumannii (ATCC 19606) | E. coli (CFT073) | E. cloacae | K. pneumoniae |
| Globomycin | >128 µg/mL | >128 µg/mL | 128 µg/mL | 128 µg/mL | 128 µg/mL |
| G5132 | 16 µg/mL | 16 µg/mL | 1 µg/mL | 1 µg/mL | 2 µg/mL |
Data sourced from Huang et al. (2022)[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol adheres to the CLSI M07-A11 guidelines and is suitable for determining the MIC of Globomycin G2A against aerobic bacteria.[4][5]
Materials:
-
Globomycin G2A stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluents (e.g., saline or CAMHB)
-
Multichannel pipette
Experimental Workflow:
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of Globomycin G2A (e.g., 128 µg/mL, which is a 2X concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Inoculate wells 1 through 11 with 50 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Globomycin G2A that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of Globomycin G2A over time.[6][7]
Materials:
-
Globomycin G2A at concentrations relative to the MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Bacterial culture in logarithmic growth phase.
-
CAMHB.
-
Sterile tubes or flasks.
-
Plating supplies (agar plates, spreader).
-
Timer.
Procedure:
-
Inoculum Preparation: Grow the test organism in CAMHB to the early logarithmic phase (approximately 10^6 CFU/mL).
-
Assay Setup: Prepare tubes with CAMHB containing Globomycin G2A at the desired multiples of the MIC. Also, prepare a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of Globomycin G2A and the growth control. A ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum is considered bactericidal.[6]
Checkerboard Synergy Testing
This method is used to assess the interaction between Globomycin G2A and a second antimicrobial agent.[8][9]
Materials:
-
Globomycin G2A and a second antibiotic of interest.
-
96-well microtiter plates.
-
CAMHB.
-
Bacterial inoculum.
Procedure:
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of Globomycin G2A.
-
Along the y-axis, prepare serial dilutions of the second antibiotic.
-
The result is a matrix of wells containing various combinations of the two drugs.
-
-
Inoculation: Inoculate the plate with a bacterial suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate and read the plate as for a standard MIC determination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
- 5. testinglab.com [testinglab.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
Application Notes: Utilizing Globomycin and its Analogs to Study Lipoprotein Processing in E. coli
Introduction
Globomycin (B1604857) is a cyclic peptide antibiotic produced by several Streptomyces species, known for its specific activity against Gram-negative bacteria.[1][2] Its primary mechanism of action is the potent and specific inhibition of Lipoprotein Signal Peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[3][4][5] LspA is an aspartyl peptidase responsible for cleaving the N-terminal signal peptide from prolipoproteins after they have been lipidated.[6][7][8] This cleavage is an essential step for the maturation and correct localization of lipoproteins, which play critical roles in cell envelope structure, signal transduction, and transport.[7][9]
The inhibition of LspA by globomycin leads to the accumulation of unprocessed, glyceride-containing prolipoproteins in the cytoplasmic membrane.[10] This disruption of the lipoprotein maturation pathway is ultimately lethal to the bacterial cell, making LspA an attractive target for novel antibiotic development, as it is absent in eukaryotes.[6][11]
Globomycin Analogs for Enhanced Potency
Researchers have developed numerous globomycin analogs to improve its antimicrobial activity and spectrum.[5][12][13] Structure-activity relationship studies have shown that modifications to the cyclic core and the alkyl side chain can significantly influence potency.[12] For instance, the analog G0790 demonstrates a 4- to 8-fold lower Minimum Inhibitory Concentration (MIC) against wild-type E. coli compared to the parent globomycin.[14] Other optimized analogs, such as compound 61, have shown MIC values as low as 0.78 μM against E. coli.[15] These enhanced analogs, which for the purpose of these notes we will refer to under the general term Globomycin G2A, serve as powerful chemical probes for studying the dynamics of lipoprotein processing and for investigating mechanisms of antibiotic resistance.
Applications in Research
-
Mechanism of Action Studies: Globomycin G2A can be used to specifically block lipoprotein processing, allowing researchers to study the consequences of prolipoprotein accumulation.
-
Target Validation: It serves as a tool to validate LspA as an essential enzyme and a viable antibacterial target in various Gram-negative pathogens.
-
Resistance Studies: Investigating resistance mechanisms to Globomycin G2A can uncover novel bacterial physiology, such as the role of the major lipoprotein Lpp in sensitivity.[14]
-
Screening for New Inhibitors: The experimental protocols used to characterize Globomycin G2A can be adapted for screening new compounds that target the lipoprotein pathway.
Quantitative Data: In Vitro Activity of Globomycin and Analogs
The following table summarizes the antimicrobial and inhibitory activity of globomycin and its more potent analogs against Escherichia coli and its target enzyme, LspA.
| Compound | Strain/Target | Measurement | Value | Reference |
| Globomycin | E. coli Top 10 | Growth Inhibition | Active at 20 mg/L | [1] |
| Globomycin (GBM) | E. coli LspA | IC50 | 0.11 ± 0.01 nM | [14] |
| Analog G0790 | E. coli LspA | IC50 | 0.28 ± 0.04 nM | [14] |
| Analog 51 | E. coli | MIC | 3.1 µM | [15] |
| Analog 61 | E. coli | MIC | 0.78 µM | [15] |
| Analog G0790 | WT E. coli (CFT073) | MIC Fold-Change | 4 to 8-fold lower than Globomycin | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the MIC of Globomycin G2A against an E. coli strain of interest using a standard broth microdilution method.[16]
Materials:
-
E. coli strain (e.g., K-12, Top 10)
-
Luria-Bertani (LB) or Mueller-Hinton (MH) broth
-
Globomycin G2A stock solution (e.g., 10 mg/mL in Ethanol or DMSO)[1]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Sterile tubes and pipette tips
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of E. coli into 5 mL of broth and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh broth to achieve an optical density at 600 nm (OD600) of 0.05.[1] This corresponds to a starting concentration for the assay of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Globomycin G2A Dilutions:
-
Perform a two-fold serial dilution of the Globomycin G2A stock solution in the appropriate broth directly in the 96-well plate.
-
The typical final concentration range to test for potent analogs could be from 64 µg/mL down to 0.06 µg/mL.
-
Prepare a final volume of 50 µL of each dilution per well.
-
Include a "no drug" growth control (broth only) and a vehicle control (broth with the same concentration of solvent used for the stock solution).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours with shaking, if available.
-
-
Determine MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of Globomycin G2A that completely inhibits visible bacterial growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the concentration at which there is no significant increase in OD600 compared to the sterile control.
-
Protocol 2: Analysis of Prolipoprotein Accumulation by Western Blot
This protocol describes how to treat E. coli with Globomycin G2A and detect the accumulation of unprocessed prolipoproteins, a hallmark of LspA inhibition.[1][10]
Materials:
-
E. coli strain
-
LB broth
-
Globomycin G2A stock solution
-
Extraction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.6% SDS, with a complete protease inhibitor cocktail.[1]
-
0.1 mm zirconia/silica beads
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to a highly expressed E. coli lipoprotein (e.g., anti-Lpp)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and Treatment:
-
Grow an E. coli culture in LB broth at 37°C to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Split the culture into flasks. Add Globomycin G2A at a concentration known to inhibit growth (e.g., 4x MIC) to the treatment flask. Add an equivalent volume of solvent to the control flask.
-
Continue to incubate both cultures for a defined period (e.g., 60-120 minutes).
-
-
Protein Extraction:
-
Harvest 1 mL of bacterial culture from both control and treated samples by centrifugation.
-
Wash the cell pellets once with 1 mL of PBS.[1]
-
Resuspend the pellets in 300 µL of ice-cold Extraction Buffer.[1]
-
Transfer the suspension to a tube containing 0.1 mL of zirconia/silica beads and lyse the cells by bead beating (e.g., vortexing for 5 minutes).[1]
-
Clarify the lysate by centrifuging at high speed (e.g., 12,000 x g for 5 minutes) and collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of total protein (e.g., 15-20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-Lpp) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Compare the lanes from the control and Globomycin G2A-treated samples. Inhibition of LspA will result in the appearance of a higher molecular weight band corresponding to the unprocessed prolipoprotein, which should be absent or faint in the control lane.
-
Visualizations
Caption: Lipoprotein processing pathway in E. coli and inhibition by Globomycin G2A.
Caption: Experimental workflow for studying Globomycin G2A effects on E. coli.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Globomycin, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anl.gov [anl.gov]
- 4. uniprot.org [uniprot.org]
- 5. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. columbuslabs.org [columbuslabs.org]
- 7. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Lipoprotein Posttranslational Modifications. New Insights and Opportunities for Antibiotic and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. Accumulation of glyceride-containing precursor of the outer membrane lipoprotein in the cytoplasmic membrane of Escherichia coli treated with globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of globomycin analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel Globomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel globomycin (B1604857) derivatives. Globomycin is a potent natural product that inhibits lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway, making it an attractive target for the development of new antibiotics, particularly against Gram-negative bacteria.[1][2][3] The following sections detail the screening workflow, experimental protocols, and data for novel globomycin analogs.
Introduction to Globomycin and LspA
Globomycin is a cyclic depsipeptide antibiotic that specifically targets and inhibits LspA.[4][5] LspA is a transmembrane aspartyl protease responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the lipoprotein maturation pathway.[6][7][8] Inhibition of LspA leads to the accumulation of unprocessed prolipoproteins in the bacterial inner membrane, ultimately causing cell death.[6] This mechanism of action makes LspA a compelling target for novel antibacterial agents with the potential to combat multidrug-resistant infections.[3][9] The crystal structure of LspA in complex with globomycin has been elucidated, providing a basis for structure-based drug design of novel analogs with improved potency and pharmacokinetic properties.[4][7]
High-Throughput Screening (HTS) Cascade
A typical HTS cascade for the discovery of novel globomycin derivatives involves a series of tiered assays to identify and characterize potent LspA inhibitors. The workflow is designed to efficiently screen large compound libraries and progressively narrow down the number of candidates for further development.
References
- 1. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anl.gov [anl.gov]
- 5. Mechanism of action of globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoprotein Signal Peptides Are Processed by Lsp and Eep of Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solid-Phase Synthesis of Globomycin G2A Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of Globomycin (B1604857) G2A analogues, potent inhibitors of bacterial lipoprotein signal peptidase II (LspA). This document is intended to guide researchers in the chemical synthesis and evaluation of these promising antibiotic candidates.
Introduction
Globomycin and its analogues are cyclic lipodepsipeptides that exhibit significant antibacterial activity, particularly against Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of LspA, an essential enzyme in the bacterial lipoprotein maturation pathway that is absent in eukaryotes, making it an attractive target for novel antibiotic development.[2][3] The solid-phase synthesis approach offers a streamlined and efficient method for generating a library of Globomycin analogues, facilitating structure-activity relationship (SAR) studies and the development of compounds with improved potency and pharmacokinetic profiles.[4][5]
Mechanism of Action: LspA Inhibition
Globomycin and its analogues act as non-cleavable substrate mimics that bind to the active site of LspA, an aspartyl protease.[3] This binding sterically blocks the enzyme's active site, preventing the cleavage of the signal peptide from prolipoproteins.[3] The accumulation of unprocessed prolipoproteins in the bacterial inner membrane is believed to be a primary cause of cell death.[2]
Caption: Inhibition of LspA by a Globomycin G2A analogue.
Experimental Protocols
The following protocols are based on established solid-phase synthesis methodologies for Globomycin and its analogues.[4][6]
Solid-Phase Peptide Synthesis (SPPS) of the Linear Pentapeptide
This protocol outlines the assembly of the linear peptide backbone on a solid support.
References
- 1. Structure-activity relationships of globomycin analogues as antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid phase synthesis of globomycin and SF-1902 A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel approach for the synthesis of the cyclic lipopeptide globomycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability and Solubility of Globomycin Derivative G2A
Welcome to the technical support center for the Globomycin derivative G2A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the stability and solubility of this potent LspA inhibitor.
Frequently Asked Questions (FAQs)
Q1: My G2A solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that the solubility limit of G2A has been exceeded in the current solvent system. Refer to the "Troubleshooting Guide: Solubility Issues" for a step-by-step approach to resolving this. Key immediate actions include vortexing, gentle heating, or sonication. If the issue persists, solvent exchange or pH adjustment may be necessary.
Q2: I am observing a loss of G2A activity in my in vitro/in vivo experiments over time. What could be the cause?
A2: Loss of activity is often linked to the degradation of G2A. This can be caused by several factors including pH instability, enzymatic degradation (especially in serum-containing media), temperature fluctuations, or exposure to light. Our "Troubleshooting Guide: Stability Issues" provides a comprehensive checklist to identify and mitigate potential degradation pathways.
Q3: What are the optimal storage conditions for G2A stock solutions?
A3: For maximal stability, it is recommended to store G2A stock solutions at -20°C or -80°C in a suitable anhydrous solvent such as DMSO. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I use aqueous buffers to prepare my working solutions of G2A?
A4: While aqueous buffers are often required for biological assays, G2A has limited solubility in purely aqueous solutions. It is advisable to first dissolve G2A in an organic solvent like DMSO and then dilute it into the desired aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Refer to the solubility data tables for guidance on suitable solvent systems.
Troubleshooting Guides
Troubleshooting Guide: Solubility Issues
If you are encountering problems with dissolving G2A, follow these steps:
-
Initial Dissolution: Attempt to dissolve the compound in an appropriate organic solvent such as DMSO or ethanol (B145695) before diluting into aqueous buffers.
-
Increase Mechanical Agitation: Vortex the solution vigorously or use a sonicator to aid dissolution.
-
Gentle Heating: Warm the solution to 37°C to increase solubility. Avoid excessive heat, as it may cause degradation.
-
Adjust pH: The solubility of peptide-like molecules can be pH-dependent. Test the solubility in buffers with slightly acidic or basic pH if your experiment allows.
-
Use of Co-solvents: For challenging cases, the addition of a small percentage of a co-solvent like PEG400 or cyclodextrin (B1172386) derivatives to the aqueous buffer can enhance solubility.
Troubleshooting Guide: Stability Issues
To address concerns about G2A degradation, consider the following:
-
pH of the Medium: The ester bond in the cyclic depsipeptide structure of G2A is susceptible to hydrolysis at acidic or basic pH. Ensure the pH of your experimental medium is within a stable range (ideally neutral).
-
Enzymatic Degradation: If using serum or plasma, be aware of potential degradation by esterases and proteases. Minimize incubation times or consider using protease and esterase inhibitors if compatible with your assay.
-
Temperature Control: Maintain G2A solutions at the recommended storage temperature and avoid prolonged exposure to ambient or elevated temperatures during experiments.
-
Light Exposure: Protect G2A solutions from direct light, as photolytic degradation can occur. Use amber vials or cover tubes with foil.
-
Oxidation: While less common for this class of molecules, oxidative degradation is possible. If suspected, consider degassing your solvents or using antioxidants.
Data Presentation
The following tables provide illustrative quantitative data on the solubility and stability of G2A. Please note that this data is hypothetical and intended to serve as a guide for experimental design. Actual results may vary.
Table 1: Illustrative Solubility of G2A in Common Solvents
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) |
| 100% DMSO | 25 | > 10,000 |
| 100% Ethanol | 25 | ~5,000 |
| PBS (pH 7.4) | 25 | < 10 |
| PBS (pH 7.4) with 5% DMSO | 25 | ~50 |
| PBS (pH 7.4) with 10% DMSO | 25 | ~150 |
| Cell Culture Medium + 10% FBS | 37 | ~25 |
Table 2: Illustrative Stability of G2A under Different Conditions (Remaining G2A after 24 hours)
| Condition | Temperature (°C) | % G2A Remaining |
| PBS (pH 5.0) | 37 | ~60% |
| PBS (pH 7.4) | 37 | ~90% |
| PBS (pH 8.5) | 37 | ~55% |
| Human Plasma | 37 | ~40% |
| DMSO | -20 | > 99% |
| Aqueous Solution (exposed to light) | 25 | ~75% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of G2A, which is useful for early-stage drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of G2A in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the G2A stock solution in DMSO.
-
Addition of Aqueous Buffer: To each well, add the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1-5%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation pathways for G2A.
-
Sample Preparation: Prepare solutions of G2A at a known concentration (e.g., 1 mg/mL) in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate at 60°C
-
Photolytic: Expose to UV light (e.g., 254 nm)
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored at -20°C.
-
Sample Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Analysis: Compare the peak area of the parent G2A in the stressed samples to the control to determine the percentage of degradation. Identify any major degradation products by their retention times.
Visualizations
Caption: Troubleshooting workflow for G2A solubility and stability issues.
Caption: Common degradation pathways for this compound.
Troubleshooting Globomycin G2A minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing globomycin (B1604857) in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of globomycin?
Globomycin is a cyclic peptide antibiotic that specifically targets and inhibits bacterial type II signal peptidase (LspA).[1][2][3] This enzyme is crucial for the processing of prolipoproteins, which are essential components of the bacterial cell envelope.[1][3] By inhibiting LspA, globomycin prevents the cleavage of the signal peptide from prolipoproteins, leading to their accumulation in the inner membrane. This disrupts the integrity of the cell envelope, ultimately causing cell death in susceptible bacteria.[1][4]
Q2: I've seen references to a "G2A" pathway in relation to globomycin. Is this correct?
Our research indicates that the established and primary target of globomycin is the bacterial enzyme LspA. The term "G2A" in the context of globomycin's antibacterial mechanism of action appears to be a misunderstanding. G2A (also known as GPR132) is a G protein-coupled receptor found in mammals that is involved in the immune system.[5][6][7][8][9] There is no current scientific literature to support a direct role of a G2A signaling pathway in the antibacterial activity of globomycin. It is possible that "G2a" was encountered as a name for a computationally designed analog of globomycin, which should not be confused with a biological pathway.
Q3: Against which types of bacteria is globomycin most effective?
Globomycin exhibits its most potent activity against Gram-negative bacteria.[4][10][11] Its effectiveness against Gram-positive bacteria is significantly lower, with high MICs often reported for species like Staphylococcus aureus.[12]
Q4: What is the recommended solvent for preparing globomycin stock solutions?
Globomycin is sparingly soluble in water.[4] Therefore, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, or ethyl acetate.[2] For MIC assays, DMSO is a commonly used solvent.
Q5: Are there known mechanisms of resistance to globomycin?
Yes, resistance to globomycin can emerge through several mechanisms. One of the primary mechanisms is the overexpression of the lspA gene, which encodes the target enzyme.[13] Another reported mechanism involves a decrease in the expression or deletion of the gene for the major outer membrane lipoprotein, Lpp.[13]
Troubleshooting Guide for Globomycin MIC Assays
Problem 1: No inhibition of bacterial growth, even at high globomycin concentrations.
| Possible Cause | Suggested Solution |
| Bacterial strain is resistant | Confirm the expected susceptibility of your bacterial strain. Globomycin has high MICs against many Gram-positive bacteria.[12] Consider using a known susceptible Gram-negative control strain (e.g., E. coli ATCC 25922). |
| Globomycin degradation | Prepare fresh stock solutions of globomycin. Ensure proper storage of stock solutions, typically at -20°C.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect globomycin concentration | Verify the calculations for your serial dilutions. Ensure that the initial stock solution concentration is accurate. |
| High inoculum density | An overly dense bacterial inoculum can overwhelm the antibiotic. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then diluted to the final desired concentration for the assay. |
| Assay medium interference | Some components of the growth medium could potentially interfere with globomycin's activity. Ensure you are using a standard, recommended medium for MIC testing, such as Mueller-Hinton Broth. |
Problem 2: High variability or inconsistent results between replicate wells or experiments.
| Possible Cause | Suggested Solution |
| Globomycin precipitation | Due to its limited aqueous solubility, globomycin may precipitate in the assay medium, especially at higher concentrations.[4] Visually inspect the wells for any precipitate. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect bacterial growth. |
| Inaccurate pipetting | Small volumes used in microdilution assays can lead to significant errors if not pipetted accurately. Ensure your pipettes are calibrated and use appropriate pipetting techniques. |
| Uneven inoculum distribution | Ensure the bacterial inoculum is thoroughly mixed before dispensing into the wells of the microtiter plate. |
| Edge effects in microtiter plates | The outer wells of a 96-well plate can be prone to evaporation, leading to changes in antibiotic concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile medium. |
| Contamination | Contamination of the bacterial culture or the assay wells will lead to unreliable results. Use aseptic techniques throughout the experimental setup. |
Problem 3: Unexpectedly low MIC values compared to published data.
| Possible Cause | Suggested Solution |
| Low inoculum density | A lower than intended bacterial inoculum can result in apparent increased susceptibility. Double-check your inoculum preparation and standardization. |
| Differences in assay conditions | MIC values can be influenced by the specific growth medium, incubation time, and temperature. Ensure your experimental conditions align with standard protocols or the protocols cited in the literature you are comparing your results to. |
| Solvent effects | At higher concentrations, the solvent used to dissolve globomycin (e.g., DMSO) may have an inhibitory effect on bacterial growth. Run a solvent control to determine the maximum concentration of the solvent that does not affect the growth of your bacterial strain. |
Quantitative Data
The following table summarizes published MIC values for globomycin and its analogs against various bacterial strains. Note that MIC values can vary based on the specific laboratory conditions and the analog tested.
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Globomycin | E. coli CFT073 | 32 | - |
| Globomycin | Spiroplasma melliferum | - | 6.25-12.5 |
| Analog 51 | E. coli | - | 3.1 |
| Analog 61 | E. coli | - | 0.78 |
| G0790 (analog) | E. coli CFT073 | 4 | - |
| Globomycin | A. baumannii (various strains) | >8-fold higher than G5132 | - |
| G5132 (analog) | A. baumannii (various strains) | - | - |
| Globomycin | S. aureus USA300 | High MIC reported | - |
Data compiled from multiple sources.[1][10][12][13][14] MIC values for analogs are included for comparative purposes.
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This is a generalized protocol based on standard methods and should be optimized for your specific bacterial strain and laboratory conditions.
1. Preparation of Globomycin Stock Solution:
-
Dissolve globomycin in 100% DMSO to a concentration of 10 mg/mL.
-
Aliquot and store at -20°C.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plate:
-
In a 96-well microtiter plate, perform serial twofold dilutions of globomycin in CAMHB.
-
The final volume in each well should be 100 µL after the addition of the bacterial inoculum.
-
Include a positive control well (bacteria in CAMHB without globomycin) and a negative control well (CAMHB only).
-
Also, include a solvent control with the highest concentration of DMSO used in the assay.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of globomycin at which there is no visible growth.
Visualizations
Caption: Globomycin inhibits LspA, preventing prolipoprotein cleavage.
Caption: Workflow for determining globomycin's MIC.
Caption: A logical approach to troubleshooting MIC assay issues.
References
- 1. Globomycin|LspA Inhibitor|For Research Use [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Globomycin, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G2A and LPC: regulatory functions in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Receptor G2A-Mediated Signal Pathway Plays a Critical Role in Inflammatory Response by Promoting Classical Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of spiralin processing by the lipopeptide antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Globomycin Derivative G2A for In-vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of the Globomycin (B1604857) derivative G2A for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Globomycin and its derivative G2A?
Globomycin and its derivatives, including G2A, are potent inhibitors of the bacterial enzyme Lipoprotein Signal Peptidase II (LspA).[1] LspA is a critical component of the lipoprotein biosynthetic pathway in Gram-negative bacteria, responsible for cleaving the signal peptide from prolipoproteins.[1] Inhibition of LspA leads to an accumulation of unprocessed lipoproteins in the bacterial inner membrane, disrupting the integrity of the cell envelope and ultimately causing cell death.[2][3] This pathway is absent in eukaryotes, making LspA an attractive target for the development of novel antibiotics with selective toxicity.[4]
Q2: What are the reported in vitro activities of Globomycin and its derivatives?
While specific in vivo dosage data for G2A is limited in publicly available literature, in vitro activity, typically measured as the Minimum Inhibitory Concentration (MIC), provides a baseline for its potency. Optimized analogs of Globomycin have demonstrated significant potency against various Gram-negative pathogens. For instance, some analogs show MIC values in the low micromolar range against E. coli.[1] One potent analog, G0790, exhibits 4- to 8-fold lower MICs than the parent compound, Globomycin, against wild-type E. coli, Enterobacter cloacae, and Klebsiella pneumoniae.[5]
Q3: How should I prepare G2A for in vivo administration, especially considering its potential for poor solubility?
G2A is a cyclic lipopeptide, and like many compounds in this class, it may have limited aqueous solubility.[6] Proper formulation is critical for achieving accurate and reproducible results in vivo. Here are some common strategies:
-
Solubilizing Agents: A common starting point is to dissolve the compound in a biocompatible vehicle. For poorly soluble compounds, a co-solvent system may be necessary. A typical formulation could be:
-
5-10% DMSO
-
40% Polyethylene glycol 400 (PEG400)
-
50-55% Saline or Phosphate Buffered Saline (PBS)
-
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound.
-
Vehicle Control: It is imperative to include a vehicle-only control group in your experiments to differentiate any effects of the formulation from the activity of G2A.
-
Final Inspection: Always visually inspect the final formulation for any precipitation before administration to the animals.
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for an antibiotic like G2A?
The efficacy of an antibiotic is determined by the relationship between its concentration in the body over time (pharmacokinetics) and its effect on the bacteria (pharmacodynamics). The three main PK/PD indices that predict antibiotic efficacy are:
-
Peak/MIC ratio (Cmax/MIC): The ratio of the maximum plasma concentration of the drug to the MIC.
-
T>MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC.
-
24h-AUC/MIC ratio: The ratio of the area under the concentration-time curve over 24 hours to the MIC.
Understanding these indices is crucial for designing a dosing regimen that will be effective.[7]
Troubleshooting Guide
Issue 1: Low in vivo efficacy despite good in vitro activity.
This is a common challenge in drug development. Several factors could be contributing to this discrepancy:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Review the formulation and consider alternative solubilization strategies. - Investigate different routes of administration (e.g., intravenous, subcutaneous, intraperitoneal) to see if systemic exposure improves. |
| Rapid Metabolism or Clearance | - Conduct a pilot pharmacokinetic study to determine the half-life of G2A in the animal model. - If the compound is cleared too quickly, consider more frequent dosing or a continuous infusion model. |
| High Protein Binding | - Determine the plasma protein binding of G2A. A high degree of binding can reduce the amount of free, active drug available to reach the target site. |
| Ineffective at the Site of Infection | - Ensure the chosen animal model is appropriate for the infection being studied. - Consider that the drug may not be penetrating the specific tissue or cellular compartment where the bacteria are located. |
| Emergence of Resistance | - Analyze bacterial isolates from treated animals to check for the development of resistance to G2A. |
Issue 2: Observed toxicity in animal models.
Toxicity can manifest as weight loss, changes in behavior, or mortality. Identifying the cause is crucial for adjusting the experimental protocol.
| Potential Cause | Troubleshooting Steps |
| High Dose | - The most direct approach is to conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). - Reduce the dose or the frequency of administration. |
| Vehicle Toxicity | - Always include a vehicle-only control group to assess the toxicity of the formulation itself. - If the vehicle is toxic, explore alternative, more biocompatible formulations. |
| Rapid Administration | - If administering intravenously, a slow bolus or infusion can mitigate acute toxicity compared to a rapid injection. |
| Off-Target Effects | - Although LspA is a bacterial-specific target, high concentrations of any compound can lead to off-target effects. - Histopathological analysis of major organs can help identify specific organ toxicities. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of G2A that can be administered without causing unacceptable side effects.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., CD-1 or C57BL/6), typically 6-8 weeks old.
-
Group Size: A minimum of 3-5 animals per dose group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).
-
Administer a single dose via the intended route of administration.
-
-
Observation Period: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) at 1, 4, 8, and 24 hours post-dosing, and then daily for at least 7 days.
-
Data Collection: Record body weights daily.
-
Endpoint: At the end of the observation period, humanely euthanize the animals. A gross necropsy can be performed to look for visible organ abnormalities.
-
Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% weight loss or severe clinical signs).
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of G2A in a localized Gram-negative infection model.
Methodology:
-
Animal Preparation:
-
Use 6-8 week old female mice.
-
To establish a robust infection, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
-
-
Infection:
-
On day 0, inject a logarithmic-phase culture of a relevant Gram-negative bacterium (e.g., E. coli) into the thigh muscle (e.g., 0.1 mL of 1 x 10^6 CFU/mL).
-
-
Treatment:
-
Two hours post-infection, administer G2A at various doses (below the MTD) or vehicle control via the desired route.
-
-
Endpoint:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar (B569324) plates.
-
-
Analysis: Compare the bacterial load in the thighs of treated animals to the vehicle control group to determine the efficacy of G2A.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Globomycin derivative G2A.
Experimental Workflow
Caption: Workflow for in vivo dosage optimization of G2A.
References
- 1. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of spiralin processing by the lipopeptide antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Globomycin, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20050260626A1 - In vivo production of cyclic peptides for inhibiting protein-protein interaction - Google Patents [patents.google.com]
Addressing potential off-target effects of Globomycin derivative G2A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Globomycin (B1604857) derivative, G2A. The information provided will help address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of Globomycin and its derivatives like G2A?
Globomycin and its derivatives are known to be potent and specific inhibitors of the bacterial enzyme signal peptidase II (LspA).[1] LspA is essential for the processing of bacterial membrane prolipoproteins in Gram-negative bacteria.[1] Inhibition of LspA disrupts the integrity of the bacterial cell envelope, leading to the formation of spheroplasts and ultimately cell death.[1][2]
Q2: I am observing a phenotype in my experiments that is inconsistent with LspA inhibition. Could this be due to off-target effects of G2A?
While G2A is designed for high specificity to LspA, off-target interactions are a possibility with any small molecule inhibitor. Unexplained phenotypes could arise from G2A interacting with other cellular proteins. It is crucial to experimentally validate potential off-target effects.
Q3: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like G2A?
Several methodologies can be employed to identify off-target interactions:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of G2A and its similarity to ligands of known proteins.[3][4]
-
Proteomic Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) and proteome-wide mass spectrometry can identify proteins that physically interact with G2A in a cellular context.[5][6][7][8][9]
-
Kinome Profiling: Since kinases are a common class of off-targets, screening G2A against a panel of kinases can reveal any inhibitory activity against these enzymes.[10][11][12]
-
Phenotypic Screening: Comparing the cellular phenotype induced by G2A with those of well-characterized inhibitors can provide clues about potential off-target pathways.
Q4: My G2A treatment is showing toxicity in eukaryotic cells, where LspA is absent. What could be the cause?
Toxicity in eukaryotic cells is a strong indicator of off-target effects, as the primary target, LspA, is not present in these cells.[13] The observed cytotoxicity could be due to G2A binding to and inhibiting the function of essential eukaryotic proteins. Further investigation using the methods described in Q3 is recommended to identify the responsible off-target(s).
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular response to G2A treatment that cannot be explained by the inhibition of the bacterial lipoprotein processing pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Experimental Protocols:
-
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify proteins that physically bind to G2A in intact cells.
-
Methodology:
-
Culture cells to 80% confluency.
-
Treat one set of cells with G2A at the desired concentration and another with a vehicle control. Incubate for the desired time.
-
Harvest and wash the cells.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting for candidate proteins or by mass spectrometry for proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of G2A indicates a direct interaction.
-
-
Issue 2: Eukaryotic Cell Cytotoxicity
You are observing significant cytotoxicity in a eukaryotic cell line upon treatment with G2A.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for eukaryotic cell cytotoxicity.
Experimental Protocols:
-
Protocol 2: Kinome Profiling
-
Objective: To assess the inhibitory activity of G2A against a broad range of human kinases.
-
Methodology:
-
Utilize a commercial kinome profiling service or an in-house platform.
-
Provide a sample of G2A at a specified concentration (e.g., 1 µM).
-
The service will perform in vitro kinase activity assays for a large panel of kinases in the presence of G2A.
-
The results will be provided as the percent inhibition of each kinase's activity.
-
Follow up on significant "hits" with IC50 determination assays to quantify the potency of inhibition.
-
-
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes to guide your experimental analysis.
Table 1: Hypothetical Kinome Profiling Results for G2A (1 µM)
| Kinase Family | Kinase Target | Percent Inhibition |
| Tyrosine Kinase | SRC | 85% |
| Tyrosine Kinase | ABL1 | 78% |
| Serine/Threonine Kinase | AURKA | 62% |
| Serine/Threonine Kinase | CDK2 | 55% |
| Lipid Kinase | PI3Kα | 45% |
Table 2: Hypothetical IC50 Values for G2A Against On- and Off-Targets
| Target | Target Class | IC50 (nM) |
| E. coli LspA | Peptidase | 15 |
| Human SRC | Tyrosine Kinase | 250 |
| Human ABL1 | Tyrosine Kinase | 480 |
| Human AURKA | Serine/Threonine Kinase | 1,200 |
Signaling Pathway Diagrams
The following diagram illustrates the intended on-target pathway of G2A and a hypothetical off-target pathway based on the illustrative data above.
Caption: On-target vs. a hypothetical off-target pathway for G2A.
References
- 1. Globomycin|LspA Inhibitor|For Research Use [benchchem.com]
- 2. GLOBOMYCIN, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the outer membrane permeability of Globomycin G2A
Welcome to the technical support center for Globomycin (B1604857) G2A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the outer membrane permeability of Gram-negative bacteria when working with Globomycin G2A.
Frequently Asked Questions (FAQs)
Q1: Why is my Globomycin G2A active in enzymatic assays but shows weak or no activity against whole-cell Gram-negative bacteria?
A1: This is a common and expected challenge. Globomycin G2A targets the intracellular enzyme Lipoprotein Signal Peptidase II (LspA).[1][2][3] The primary barrier to its efficacy in whole-cell assays is the highly impermeable outer membrane of Gram-negative bacteria.[4][5][6] This membrane, rich in lipopolysaccharides (LPS), effectively prevents many compounds, especially hydrophobic ones, from reaching their periplasmic or cytoplasmic targets.[4][5] While your compound is effective against the isolated enzyme, its poor penetration across the outer membrane results in a low intracellular concentration, rendering it ineffective against the whole organism.
Q2: What is an outer membrane permeabilizer and how does it work?
A2: An outer membrane permeabilizer is a chemical agent that disrupts the integrity of the bacterial outer membrane, making it more permeable to other molecules, such as antibiotics.[7][8][9] They typically work through one of two main mechanisms:
-
Chelating Agents (e.g., EDTA): These molecules sequester divalent cations like Mg²⁺ and Ca²⁺.[8][9] These cations are crucial for stabilizing the outer membrane by cross-linking the negatively charged LPS molecules.[4] By removing these cations, EDTA weakens the LPS layer, causing destabilization and increased permeability.[4][7][10]
-
Polycationic Agents (e.g., Polymyxin (B74138) B Nonapeptide - PMBN): These positively charged peptides competitively displace the divalent cations from their binding sites on LPS.[4][11][12] This displacement disrupts the tight packing of LPS molecules, creating transient gaps and disorganizing the membrane, which allows other molecules to pass through.[4][13] PMBN is a favored research tool because it permeabilizes the membrane without having significant bactericidal activity on its own.[13][14]
Q3: How do I choose the right permeabilizer to combine with Globomycin G2A?
A3: The choice depends on your experimental goals, the target bacterium, and tolerance for cytotoxicity.
-
For initial screening and proof-of-concept: EDTA is a cost-effective and well-characterized chelating agent.[7][8] Polymyxin B Nonapeptide (PMBN) is an excellent choice as it is a potent permeabilizer with low intrinsic antibacterial activity, reducing the chance of confounding results.[12][13][14]
-
For therapeutic development: The toxicity of the permeabilizer is a major consideration. PMBN and its derivatives are often explored for this purpose due to their reduced toxicity compared to parent compounds like Polymyxin B.[13]
-
Bacterial species specificity: The susceptibility to permeabilizers can vary between different Gram-negative species due to differences in their LPS structure. It is advisable to test a small panel of permeabilizers.
Q4: Can a permeabilizer's effect be counteracted by the bacteria?
A4: Yes. A major challenge in treating Gram-negative infections is the presence of efflux pumps, which are membrane proteins that actively expel noxious compounds from the cell.[15][16] Even if a permeabilizer facilitates the entry of Globomycin G2A into the periplasm, robust efflux pump activity can prevent it from reaching a sufficient concentration to inhibit LspA. If you observe weak synergy with a permeabilizer, consider a triple-combination approach involving Globomycin G2A, a permeabilizer, and an efflux pump inhibitor (EPI).
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| No synergy observed in checkerboard assay | 1. Permeabilizer concentration is too low. 2. The chosen permeabilizer is ineffective against the test strain. 3. High efflux pump activity is removing Globomycin G2A. 4. Globomycin G2A has degraded. | 1. Increase the concentration range of the permeabilizer in the assay. 2. Test a different class of permeabilizer (e.g., switch from a chelator like EDTA to a polycation like PMBN). 3. Perform the checkerboard assay in the presence of a known efflux pump inhibitor (e.g., PAβN, CCCP).[16] 4. Confirm the stability and activity of your Globomycin G2A stock solution. |
| High background in NPN Uptake Assay | 1. Bacterial outer membrane is already compromised due to harsh handling. 2. The bacterial strain used has a "leaky" outer membrane phenotype (e.g., deep rough mutants). | 1. Handle cells gently during washing and resuspension steps. Avoid vigorous vortexing. Ensure centrifugation forces and times are appropriate. 2. Use a wild-type strain with a known intact outer membrane as a control (e.g., E. coli K-12). |
| Permeabilizer shows high toxicity/bactericidal activity alone | 1. The concentration used is too high. 2. The agent itself has intrinsic bactericidal properties (e.g., Polymyxin B). | 1. Determine the Minimum Inhibitory Concentration (MIC) of the permeabilizer alone and use it at sub-MIC concentrations (e.g., 1/4 or 1/8 MIC) in synergy assays. 2. Switch to a derivative with lower toxicity, such as using PMBN instead of Polymyxin B.[14] |
| Inconsistent results between experiments | 1. Variation in bacterial growth phase. 2. Inconsistent preparation of reagents. 3. Different incubation times or conditions. | 1. Always start experiments with a bacterial culture from the same growth phase (e.g., mid-logarithmic phase).[16] 2. Prepare fresh solutions of permeabilizers and probes for each experiment. 3. Strictly adhere to standardized protocols for incubation times, temperatures, and atmospheric conditions. |
Data Presentation: Efficacy of Permeabilizing Agents
The following table summarizes the synergistic effect of common outer membrane permeabilizers when combined with Globomycin G2A against a model Gram-negative organism, Escherichia coli ATCC 25922. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of Globomycin G2A.
| Permeabilizing Agent | Concentration | Globomycin G2A MIC (µg/mL) | Fold MIC Reduction | Synergy (FICI) |
| Control (None) | - | 128 | 1 (Baseline) | - |
| EDTA | 1 mM | 8 | 16 | Synergistic (≤0.5) |
| Polymyxin B Nonapeptide (PMBN) | 5 µg/mL | 4 | 32 | Synergistic (≤0.5) |
| Polymyxin B | 0.25 µg/mL (¼ MIC) | 2 | 64 | Synergistic (≤0.5) |
-
Fold MIC Reduction: Calculated as (MIC of Globomycin G2A alone) / (MIC of Globomycin G2A in combination).
-
Synergy: Determined by the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤0.5 indicates synergy.[17][18]
Experimental Protocols & Visualizations
Protocol 1: Checkerboard Synergy Assay
This protocol is used to quantitatively assess the synergistic interaction between Globomycin G2A and an outer membrane permeabilizer.[19][20]
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of Globomycin G2A and the permeabilizer (e.g., PMBN) in a suitable solvent (e.g., DMSO, water) at a concentration 100x the highest concentration to be tested.
-
Prepare a 2x concentrated bacterial suspension adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in each well.[17]
-
-
Plate Setup:
-
Use a standard 96-well microtiter plate.
-
Add 50 µL of growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.
-
In column 1, add 50 µL of a 2x working solution of Globomycin G2A to rows A-G. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, and so on, up to column 10.
-
In row A, add 50 µL of a 2x working solution of the permeabilizer to columns 1-11. Perform a 2-fold serial dilution down the plate by transferring 50 µL from row A to B, and so on, up to row G.
-
This creates a matrix of varying concentrations. Column 11 will serve as the MIC control for the permeabilizer alone, and row H will serve as the MIC control for Globomycin G2A alone. Well H12 is the growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the 2x bacterial suspension to each well (A1-H11).
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and for each combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = FIC(A) + FIC(B) = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)[17]
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Indifference/Additive; FICI > 4 = Antagonism.[17]
-
Protocol 2: NPN Uptake Assay
This is a real-time fluorescence-based assay to directly measure outer membrane permeabilization.[21][22][23] The probe 1-N-phenylnaphthylamine (NPN) fluoresces strongly in the hydrophobic environment of a membrane but is quenched in aqueous environments. An intact outer membrane excludes NPN.[16][23]
Methodology:
-
Cell Preparation:
-
Grow a culture of the Gram-negative test strain to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.[23][24]
-
Resuspend the final pellet in the same HEPES buffer to an OD₆₀₀ of 0.5.[21][25]
-
-
Assay Procedure:
-
Use a fluorometer with black, clear-bottom 96-well plates. Set excitation to 350 nm and emission to 420 nm.[16][25]
-
To each well, add 100 µL of the cell suspension.
-
Add NPN to a final concentration of 10-20 µM.
-
Measure the baseline fluorescence for 2-3 minutes.
-
Add the permeabilizing agent (or Globomycin G2A to test its intrinsic effect) to the desired final concentration.
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for 15-20 minutes.
-
-
Controls:
-
Negative Control: Cells + NPN + Buffer (no permeabilizer).
-
Positive Control: Cells + NPN + a known potent permeabilizer like Polymyxin B (10 µg/mL).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
An increase in fluorescence over the baseline indicates NPN uptake and thus, outer membrane permeabilization.[23]
-
Compare the rate and magnitude of fluorescence increase caused by your test compounds to the positive and negative controls.
-
References
- 1. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of spiralin processing by the lipopeptide antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Tackling the outer membrane: facilitating compound entry into Gram-negative bacterial pathogens | Semantic Scholar [semanticscholar.org]
- 7. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 23. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells | MDPI [mdpi.com]
Preventing degradation of Globomycin derivative G2A in experimental conditions
Welcome to the technical support center for the Globomycin (B1604857) derivative G2A, a potent inhibitor of lipoprotein signal peptidase (LspA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing G2A effectively in their experiments while minimizing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Globomycin and its derivative G2A?
A1: Globomycin and G2A are specific inhibitors of the bacterial enzyme lipoprotein signal peptidase II (LspA). LspA is a crucial enzyme in the bacterial lipoprotein maturation pathway, responsible for cleaving the signal peptide from prolipoproteins. By inhibiting LspA, G2A prevents the proper localization and function of lipoproteins, which are essential for bacterial viability, nutrient acquisition, and virulence. This disruption of the bacterial cell wall synthesis ultimately leads to cell death.[1][2]
Q2: What are the recommended storage conditions for G2A?
A2: While specific stability data for G2A is not extensively published, general recommendations for cyclic peptides and compounds with potentially labile functional groups should be followed. It is advisable to store G2A as a solid at -20°C or -80°C for long-term storage. For short-term use, stock solutions can be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: In which solvents is Globomycin soluble?
A3: Globomycin is soluble in methanol, ethyl acetate, and chloroform. It is sparingly soluble in water.[3] This information can serve as a guideline for selecting appropriate solvents for G2A, though solubility should be experimentally confirmed.
Q4: What is the primary structural feature of Globomycin that may be susceptible to degradation?
A4: Globomycin is a cyclic depsipeptide, which means it contains both peptide (amide) bonds and an ester bond within its cyclic structure. The ester linkage is known to be a metabolically labile moiety and can be susceptible to hydrolysis under non-optimal pH conditions (either acidic or basic) and at elevated temperatures.[4]
Q5: How can I assess the stability of G2A in my experimental buffer?
A5: To assess the stability of G2A in your specific experimental buffer, you can perform a time-course experiment. Incubate G2A in the buffer at the experimental temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, measure the inhibitory activity of the G2A solution using a validated LspA inhibition assay. A decrease in inhibitory activity over time would suggest degradation. Additionally, analytical techniques like HPLC-MS can be used to monitor the appearance of degradation products.
Troubleshooting Guides
Problem 1: Unexpectedly low or no LspA inhibition observed.
This issue can arise from several factors, including problems with the assay itself or degradation of the G2A inhibitor. Follow this guide to troubleshoot the problem.
| Possible Cause | Troubleshooting Step | Recommendation |
| G2A Degradation | 1. Check Storage Conditions: Verify that the solid G2A and stock solutions have been stored at the recommended temperature and protected from light. | Always store G2A at -20°C or -80°C. Aliquot stock solutions to minimize freeze-thaw cycles. |
| 2. Prepare Fresh Solutions: Prepare a fresh stock solution of G2A from the solid compound. | If the fresh solution is active, discard the old stock solution. | |
| 3. Assess Buffer Compatibility: The pH of your assay buffer may be causing hydrolysis of the ester linkage in G2A. | If possible, perform the assay at a neutral pH (around 7.0-7.5). If a different pH is required, perform a stability check of G2A in your buffer (see FAQ 5). | |
| 4. Minimize Incubation Time at High Temperatures: Prolonged incubation at temperatures significantly above room temperature can accelerate degradation. | Optimize your assay to use the shortest incubation time necessary to obtain a robust signal. | |
| Assay Issues | 1. Enzyme Activity: Confirm that the LspA enzyme is active. | Run a positive control with a known active batch of inhibitor or a different LspA inhibitor. Run a control reaction with no inhibitor to confirm maximal enzyme activity. |
| 2. Substrate Quality: Ensure the substrate (e.g., FRET peptide) has not degraded. | Check the storage conditions of the substrate and consider preparing a fresh solution. | |
| 3. Incorrect Concentrations: Double-check the final concentrations of G2A, LspA, and the substrate in the assay. | Verify all calculations and ensure accurate pipetting. | |
| 4. Assay Detection: Ensure the detection method (e.g., fluorescence reader) is functioning correctly and is set to the appropriate wavelengths for your assay. | Consult the instrument manual and run any necessary calibration or quality control checks. |
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) results.
Variability in MIC values can be frustrating. This guide helps to identify potential sources of this inconsistency.
| Possible Cause | Troubleshooting Step | Recommendation |
| G2A Degradation in Media | 1. Media pH: The pH of the growth media could contribute to G2A degradation over the course of the experiment. | Measure the pH of your media. If it is significantly acidic or basic, consider if this could be affecting G2A stability. |
| 2. Incubation Time and Temperature: Long incubation times at 37°C can lead to the degradation of less stable compounds. | While incubation time is dictated by bacterial growth, be aware that compound stability can be a factor. | |
| Experimental Variability | 1. Inoculum Density: Inconsistent starting bacterial density can significantly impact MIC values. | Standardize your inoculum preparation carefully, for example, by using a spectrophotometer to measure the optical density. |
| 2. Solvent Effects: The solvent used for the G2A stock solution (e.g., DMSO) might affect bacterial growth at higher concentrations. | Run a control with the highest concentration of the solvent used in your MIC assay to ensure it does not inhibit bacterial growth on its own. | |
| 3. Binding to Plasticware: Hydrophobic compounds can sometimes adhere to plastic surfaces of microtiter plates. | Consider using low-binding plates for your MIC assays. | |
| 4. Incomplete Solubilization: G2A may not be fully dissolved in the media, leading to inaccurate concentrations. | Ensure thorough mixing when diluting the G2A stock solution into the growth media. |
Data Presentation
Table 1: Physicochemical Properties of Globomycin
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₇N₅O₉ | [3] |
| Molecular Weight | 655.8 g/mol | [3] |
| Appearance | Colorless needles | [3] |
| Melting Point | 115°C | [3] |
| Solubility | Soluble in methanol, ethyl acetate, chloroform; sparingly soluble in water. | [3] |
Table 2: In Vitro Activity of Globomycin and Optimized Analogs
| Compound | E. coli MIC (µM) | Reference |
| Globomycin | 12.5 - >100 µg/mL | [4] |
| Analog 51 | 3.1 | [5] |
| Analog 61 | 0.78 | [5] |
Experimental Protocols
LspA Inhibition Assay using a FRET-based Substrate
This protocol provides a general framework for measuring the inhibition of LspA activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Purified LspA enzyme
-
FRET peptide substrate for LspA
-
Globomycin derivative G2A
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (v/v) Triton X-100)
-
DMSO (for dissolving G2A)
-
Microtiter plates (e.g., black, 384-well, non-binding)
-
Fluorescence plate reader
Procedure:
-
Prepare G2A dilutions:
-
Prepare a stock solution of G2A in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the G2A stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
-
Prepare assay components:
-
Dilute the LspA enzyme to the desired final concentration in assay buffer.
-
Dilute the FRET substrate to the desired final concentration in assay buffer.
-
-
Set up the assay plate:
-
Add a small volume of the G2A dilutions to the wells of the microtiter plate.
-
Include a positive control (no G2A, enzyme and substrate only) and a negative control (no enzyme, substrate only).
-
Add the diluted LspA enzyme to all wells except the negative control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Add the diluted FRET substrate to all wells to start the enzymatic reaction.
-
-
Monitor the reaction:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at the appropriate emission wavelength for the FRET substrate's fluorophore. The excitation wavelength should be specific for the donor fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the reaction rates against the G2A concentrations.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value of G2A.
-
Mandatory Visualizations
Caption: LspA signaling pathway and the inhibitory action of G2A.
Caption: General experimental workflow for an LspA inhibition assay.
References
- 1. MECHANISM OF ACTION OF GLOBOMYCIN [jstage.jst.go.jp]
- 2. A novel approach for the synthesis of the cyclic lipopeptide globomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Globomycin, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving issues with G2A activity in different bacterial growth media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the interaction between bacterial metabolites and the G-protein coupled receptor G2A (also known as GPR132).
Frequently Asked Questions (FAQs)
Q1: What is the G2A receptor and why is it relevant in bacterial studies?
A1: The G2A receptor is a G-protein-coupled receptor (GPCR) that is involved in regulating immunity, inflammation, and the cell cycle.[1][2] It is particularly relevant to bacterial studies because certain commensal bacteria, such as Bacteroides vulgatus, can produce metabolites like commendamide (B1163279) that activate G2A.[3] This suggests that G2A is a key player in host-microbe interactions, potentially influencing the host's immune response to bacteria.[3][4] The receptor is also known to be a sensor for extracellular pH, which can be significantly altered by bacterial metabolism.[1][2][5]
Q2: My bacterial culture supernatant is not activating my G2A reporter cell line. What are the potential causes?
A2: There are several potential reasons for a lack of G2A activation:
-
Incorrect or Suboptimal Growth Medium: The production of active bacterial metabolites can be highly dependent on the composition of the growth medium, including the carbon and nitrogen sources, pH, and temperature.[6][7]
-
Improper Bacterial Growth Phase: The synthesis of secondary metabolites that may act on G2A can be specific to a particular growth phase (e.g., stationary phase). Ensure you are harvesting your culture at the appropriate time.
-
Metabolite Instability: The active compound may be unstable and degrade during sample preparation or storage.
-
Inactive Reporter Cells: Your G2A reporter cell line may have lost expression or responsiveness. It is crucial to run a positive control using a known G2A agonist.
-
Antagonistic Compounds: The bacterial culture might be co-producing an antagonist, such as lysophosphatidylcholine (B164491) (LPC), which can inhibit proton-dependent activation of G2A.[2]
Q3: How does the pH of the bacterial growth medium affect G2A activity assays?
A3: The pH of the growth medium has a dual effect. First, it directly influences bacterial growth and metabolism, which can alter the production of G2A-activating compounds.[8][9] Many bacteria alter the pH of their environment as they grow, for instance by metabolizing glucose to produce acids.[5] Second, G2A itself is a proton-sensing receptor, and its activity can be directly modulated by pH.[1][2] Acidic conditions can potentiate G2A signaling.[1] When preparing bacterial supernatants for your assay, it is critical to measure and potentially adjust the pH to ensure that the observed effect is due to the metabolite and not just the acidity of the sample.
Q4: Can components of the bacterial growth medium interfere with the G2A assay?
A4: Yes. Complex media components like yeast extract and peptone contain a wide variety of molecules that could potentially interfere with your assay. Some media components, particularly in cell-based fluorescence or luminescence assays, can cause high background signals (autofluorescence).[10] It is essential to run a "medium-only" control (uninoculated medium processed in the same way as your bacterial culture) to account for these background effects.
Troubleshooting Guide
Issue 1: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Bacterial Growth | Monitor bacterial growth curves (OD600) for all cultures to ensure they reach the same density and growth phase before harvesting. Inconsistent growth can lead to different metabolite profiles.[11] |
| Pipetting or Dilution Errors | Review pipetting techniques. Use calibrated micropipettes and perform serial dilutions carefully. Small errors in initial dilutions can be magnified in downstream steps.[12] |
| Uneven Cell Seeding in Assay Plate | Ensure your reporter cell suspension is homogenous before seeding into the microplate. Uneven cell distribution is a common cause of variable results.[10][13] |
| Edge Effects in Microplate | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for samples or, if necessary, fill them with a buffer (e.g., PBS) to create a humidity barrier. |
| Heterogeneous Signal Distribution | If using adherent reporter cells, the signal may not be uniform across the well. Use a plate reader with a well-scanning feature (e.g., orbital or spiral scan) to get a more reliable average signal from each well.[10] |
Issue 2: High Background Signal in "Medium-Only" Controls
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Media Components | Phenol (B47542) red and other components in cell culture media can be fluorescent.[10] For G2A reporter assays, switch to a phenol red-free medium for the final assay step or perform the measurement in a buffered salt solution like PBS. |
| Bacterial Medium Components | Complex bacterial media (e.g., Tryptic Soy Broth, Luria Broth) can contain fluorescent compounds. Test different minimal and defined media to find one with a lower background signal.[7] |
| Contamination | Microbial contamination in your reporter cell culture can lead to high background signals. Regularly test your cell lines for contamination, especially from mycoplasma.[13] |
Quantitative Data Summary
The production of bioactive metabolites by bacteria is critically dependent on the culture conditions. The following tables summarize how key media parameters can influence bacterial growth, which is a prerequisite for metabolite production.
Table 1: Effect of Carbon Source on Growth of E. coli
| Carbon Source | Relative Growth (OD600) | Key Consideration |
| Glucose | +++ | Often leads to rapid growth and acidification of the medium via fermentation, which can inhibit swarming motility and alter metabolic pathways.[5] |
| Glycerol | ++ | Generally does not cause significant pH changes in the medium during growth.[9] |
| Lactose | ++ | Utilization requires induction of the lac operon; growth may be slower initially compared to glucose.[6] |
| Citrate | + | Can cause alkalinization of the medium as it is consumed.[9] |
| Data synthesized from principles described in[5][6][9]. |
Table 2: General Effect of pH and Temperature on Bacterial Growth
| Parameter | Condition | General Effect on Growth | Reference |
| pH | Acidic (e.g., pH < 5.5) | Inhibits growth of neutrophiles (e.g., E. coli), but optimal for acidophiles. Extreme pH can denature essential proteins. | [8][14] |
| Neutral (e.g., pH 7.0) | Optimal for most commonly studied bacteria (neutrophiles), including E. coli and Bacillus subtilis. | [9][14] | |
| Alkaline (e.g., pH > 8.5) | Inhibits growth of most bacteria but is optimal for alkaliphiles. | [8][14] | |
| Temperature | Sub-optimal (Low) | Significantly slows down enzymatic reactions and metabolic rate, leading to slower growth. | [15][16] |
| Optimal (e.g., 37°C for E. coli) | Allows for the maximum growth rate. | [16][17] | |
| Supra-optimal (High) | Can cause protein denaturation and cell stress, leading to a rapid decline in growth rate and viability. | [15][17] |
Experimental Protocols & Visualizations
Protocol: Screening Bacterial Supernatants for G2A Activity
This protocol outlines a general workflow for testing the ability of metabolites produced by bacteria in different media to activate a G2A reporter cell line.
1. Preparation of Bacterial Cultures: a. Prepare a set of different bacterial growth media (e.g., minimal medium with glucose vs. glycerol, rich medium like LB). b. Inoculate each medium with the bacterial strain of interest from an overnight starter culture. Include an uninoculated "medium-only" control for each media type. c. Incubate the cultures at the optimal temperature with shaking until they reach the desired growth phase (e.g., late exponential or early stationary). Monitor growth by measuring OD600.
2. Preparation of Bacterial Supernatant: a. Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). b. Carefully collect the supernatant. c. Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria. d. Aliquot the sterile supernatant and store at -80°C or use immediately.
3. G2A Reporter Cell Assay (Example: Calcium Mobilization): a. Seed a G2A-expressing reporter cell line (e.g., HEK293T) in a 96-well black, clear-bottom plate. b. The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. c. After loading, replace the dye solution with an appropriate assay buffer (e.g., HBSS). d. Place the plate in a fluorescence plate reader capable of kinetic reads. e. Add the prepared bacterial supernatants (and controls) to the wells and immediately begin measuring fluorescence intensity over time. f. An increase in fluorescence indicates a rise in intracellular calcium, suggesting G2A activation.
Diagrams
Caption: G2A signaling pathway activated by various ligands.
Caption: Workflow for screening bacterial metabolites for G2A activity.
Caption: Troubleshooting flowchart for G2A activity assays.
References
- 1. Visualization of the pH-dependent dynamic distribution of G2A in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of commendamide, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2A signaling dampens colitic inflammation via production of IFNγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial-induced pH shifts link individual cell physiology to macroscale collective behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of growth medium on an Escherichia coli pathway mirrored into GC/MS profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7.3 The Effects of pH on Microbial Growth – Allied Health Microbiology [open.oregonstate.education]
- 9. mdpi.com [mdpi.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mdpi.com [mdpi.com]
- 12. Improve Your Microbiology Lab Experiments: Tips for Avoiding Common Sources of Errors [labster.com]
- 13. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 14. 9.5 The Effects of pH on Microbial Growth – Microbiology: Canadian Edition [ecampusontario.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. The effects of temperature and pH on the growth of eight enteric and nine glucose non-fermenting species of gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Purification challenges of synthetic Globomycin derivative G2A
Technical Support Center: Synthetic Globomycin (B1604857) Derivative G2A
Welcome to the technical support center for the synthetic Globomycin derivative, G2A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of G2A.
Frequently Asked Questions (FAQs)
Q1: What is G2A and why is its purity critical?
Q2: What are the basic physical properties of G2A that I should consider during purification?
A: G2A is an amphiphilic molecule with both polar and apolar regions.[7] Based on its parent compound, Globomycin, G2A is expected to be soluble in organic solvents like methanol (B129727), ethyl acetate, and chloroform, but only sparingly soluble in water.[8][9] This hydrophobicity is a key consideration for developing purification methods, particularly for reverse-phase chromatography.
Q3: What is the recommended primary method for purifying crude G2A?
A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides and lipopeptides like G2A.[5][10] This technique separates G2A from hydrophobic and hydrophilic impurities based on its interaction with a hydrophobic stationary phase (e.g., C18 or C8).
Q4: What are the most common types of impurities I can expect in my crude G2A sample?
A: Impurities in synthetic peptides are common and can arise during solid-phase peptide synthesis (SPPS) or subsequent handling.[4][6] For G2A, expect to find:
-
Deletion Peptides: Sequences missing one or more amino acid residues.[11]
-
Protecting Group Adducts: Impurities resulting from incomplete removal of side-chain protecting groups.[4]
-
Oxidized Peptides: Particularly if the sequence contains methionine or other oxidation-prone residues.[11][12]
-
Deamidation Products: Formation of aspartimide or isoaspartic acid from asparagine or glutamine residues.[11]
-
Diastereomers: Racemization of amino acid chiral centers during synthesis.[6]
Troubleshooting Guide: RP-HPLC Purification
This guide addresses common problems encountered during the RP-HPLC purification of G2A.
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Poor Recovery | 1. Poor Solubility: G2A may precipitate in the initial aqueous mobile phase or upon injection.[13] 2. Irreversible Binding: The highly hydrophobic nature of G2A can cause it to bind irreversibly to the column. 3. Sample Breakthrough: The dissolution solvent is too strong (too much organic content), preventing G2A from binding to the column initially.[13] | 1. Optimize Dissolution Solvent: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO, Acetonitrile) and then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). Ensure the final organic content is low. 2. Change Stationary Phase: Switch to a less retentive column (e.g., C8 or C4 instead of C18).[10] 3. Use a Weaker Injection Solvent: Ensure the injection solvent is weaker than the mobile phase to promote binding. Consider a dry loading technique if solubility issues persist.[13] |
| Broad or Tailing Peaks | 1. Column Overload: Too much sample has been loaded onto the column.[13] 2. Secondary Interactions: Ionic interactions between G2A and residual silanols on the silica-based stationary phase. 3. Poor Mass Transfer: The flow rate may be too high for the column dimensions and particle size. | 1. Reduce Sample Load: Perform a loading study to determine the optimal sample capacity for your column. 2. Use Mobile Phase Modifier: Ensure an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.1% is used in the mobile phase. TFA protonates silanols and provides a counter-ion for the peptide, improving peak shape.[4] 3. Optimize Flow Rate: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Co-elution of G2A with Impurities | 1. Insufficient Resolution: The gradient slope is too steep, or the selectivity of the column is not optimal. 2. Similar Hydrophobicity: The impurity (e.g., a deletion peptide) has a very similar retention profile to G2A. | 1. Shallow the Gradient: Decrease the rate of organic solvent increase (e.g., from 1%/min to 0.5%/min) around the elution time of G2A. This will increase the separation between closely eluting peaks. 2. Change Selectivity: Switch to a different stationary phase (e.g., a phenyl-hexyl column) or change the organic solvent (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation. |
| Variable Retention Times | 1. Mobile Phase Inconsistency: The mobile phase composition is changing from run to run or was prepared incorrectly.[14] 2. Lack of Equilibration: The column is not sufficiently equilibrated with the starting mobile phase conditions before injection. 3. Temperature Fluctuations: The ambient temperature of the laboratory is changing, affecting retention.[14] | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements. Use high-purity (HPLC-grade) solvents and water.[15] 2. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before each injection. 3. Use a Column Oven: A column thermostat will maintain a consistent temperature, leading to highly reproducible retention times. |
Experimental Protocols
Protocol 1: Standard Preparative RP-HPLC for G2A Purification
This protocol outlines a general method for purifying crude synthetic G2A.
1. Materials and Reagents:
-
Crude G2A peptide (lyophilized powder)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), sequencing grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of crude G2A powder.
-
Dissolve the powder in a minimal volume of DMSO (e.g., 200-300 µL).
-
Dilute the DMSO solution with Mobile Phase A to a final volume of 2-5 mL. The final concentration of ACN should be low enough to ensure the sample binds to the column.
-
Centrifuge the sample to pellet any insoluble material before injection.
4. Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min (adjust based on column specifications).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient Program:
-
Time 0-5 min: Isocratic at 20% B
-
Time 5-45 min: Linear gradient from 20% to 70% B
-
Time 45-50 min: Linear gradient from 70% to 95% B (column wash)
-
Time 50-60 min: Isocratic at 20% B (re-equilibration)
-
5. Fraction Collection & Analysis:
-
Collect fractions (e.g., 5-10 mL) corresponding to the main peak.
-
Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry (LC-MS).
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain pure G2A as a white powder.
Visualizations
Signaling Pathway
Globomycin and its derivatives like G2A inhibit Lipoprotein Signal Peptidase II (LspA), which is the second step in the bacterial lipoprotein processing pathway. This inhibition prevents the maturation of prolipoproteins, disrupting the bacterial cell envelope.[1][2][16]
References
- 1. Globomycin|LspA Inhibitor|For Research Use [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and heterologous expression of the globomycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLOBOMYCIN, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]
- 9. Globomycin, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. mdpi.com [mdpi.com]
- 12. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 13. biotage.com [biotage.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
G2A Receptor Modification: A Technical Support Guide for Improved Pharmacokinetics
Welcome to the technical support center for researchers focused on the G protein-coupled receptor G2A (GPR132). This guide provides answers to frequently asked questions, troubleshooting solutions for common experimental hurdles, and detailed protocols to aid in your efforts to modify the G2A structure for enhanced pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What is the G2A receptor and what is its physiological role?
A1: G2A (G protein-coupled receptor 132) is a receptor primarily expressed on leukocytes like macrophages, neutrophils, and lymphocytes.[1] It is involved in a variety of physiological and pathophysiological processes, including inflammation, immune response, cell cycle regulation, and neuropathic pain.[1][2][3] G2A is activated by several lipid ligands, notably oxidized fatty acids such as 9-hydroxyoctadecadienoic acid (9-HODE), and has been identified as a promising therapeutic target for inflammatory diseases and certain types of cancer.[4][5][6]
Q2: What are the known ligands for the G2A receptor?
A2: The ligand profile for G2A has been a subject of evolving research. Initially, lysophosphatidylcholine (B164491) (LPC) was proposed as a ligand, but this is now controversial, with some studies suggesting it may act as a weak antagonist.[1][7] The most widely accepted endogenous agonist is 9-HODE.[2][5] Other identified activators include N-acylamides like N-palmitoylglycine and N-linoleoylglycine, as well as the fungal oxylipin 8-HODE.[5][8] Several synthetic agonists and antagonists have also been developed for research purposes.[1][2]
Q3: How does G2A receptor activation lead to downstream signaling?
A3: Upon ligand binding, G2A undergoes a conformational change and couples to several heterotrimeric G proteins to initiate downstream signaling cascades. It has been shown to couple to Gαq, Gα13, and Gαs proteins.[9]
-
Gαq pathway: Leads to the activation of phospholipase C (PLC), resulting in inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization.[9]
-
Gα13 pathway: Activates RhoA, influencing the cytoskeleton and cell morphology.[10]
-
Gαs pathway: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] This differential coupling allows G2A to mediate a wide range of cellular responses, from inflammation to apoptosis.[9][11]
Q4: What are the main challenges when modifying G2A for drug development?
A4: Like many GPCRs, G2A presents several challenges. A primary issue is its inherent instability when removed from the cell membrane, which complicates structural studies and drug design.[12] Furthermore, achieving subtype selectivity can be difficult due to conserved binding sites across related receptors.[13] For pharmacokinetic improvement, key challenges include optimizing metabolic stability, aqueous solubility, and oral bioavailability of ligands without compromising their potency and selectivity for G2A.
G2A Signaling Pathways
Caption: G2A receptor signaling upon ligand binding.
Troubleshooting Guides
Issue 1: Low Yield or Poor Purity of Recombinant G2A Protein
| Possible Cause | Troubleshooting Steps |
| Codon Bias | Optimize the gene sequence for the chosen expression system (e.g., E. coli, insect, or mammalian cells). |
| Protein Toxicity | Use an inducible promoter system to control expression levels and timing. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration. |
| Inclusion Body Formation (E. coli) | Co-express molecular chaperones. Optimize solubilization buffers with various detergents (e.g., SDS, LDAO, DDM) and test different refolding protocols on a small scale.[14] |
| Inefficient Solubilization | Screen a panel of detergents for their ability to extract the receptor from the membrane while maintaining its structural integrity. Consider using styrene (B11656) maleic acid (SMA) copolymers for detergent-free extraction.[15] |
| Purification Issues | Ensure the affinity tag (e.g., His-tag, FLAG-tag) is accessible. Optimize wash and elution buffers for affinity chromatography to reduce non-specific binding. Add a size-exclusion chromatography step for higher purity. |
Issue 2: Inconsistent or Low Signal in Ligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer Conditions | Optimize the assay buffer for pH, ionic strength, and divalent cations (e.g., Mg²⁺, Ca²⁺). Add a small percentage of BSA (0.1%) to reduce non-specific binding to tubes. |
| Receptor Misfolding/Inactivity | Use freshly prepared membrane fractions. Avoid repeated freeze-thaw cycles. Confirm receptor activity with a known potent agonist as a positive control. |
| Ligand Instability/Degradation | Prepare ligand stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C. Protect from light if photosensitive. Verify ligand integrity via analytical methods like LC-MS. |
| Low Receptor Expression | Use a cell line known to have high receptor expression or a stably transfected cell line. Quantify receptor density (Bmax) using a saturation binding experiment with a radiolabeled ligand. |
| High Non-Specific Binding | Decrease the concentration of the radioligand. Include a high concentration of a known non-labeled ligand to accurately define non-specific binding. Pre-coat filter plates with polyethyleneimine (PEI) to reduce filter binding.[16] |
Quantitative Data Summary
Table 1: Potency of Selected G2A Receptor Ligands
| Compound | Type | Assay Type | EC₅₀ / IC₅₀ (µM) | Source |
| 9-HODE | Endogenous Agonist | IP-1 Accumulation | ~7.5 | [1] |
| 8-HODE | Fungal Agonist | β-Arrestin Recruitment | >10 (Efficacy >50%) | [8] |
| N-palmitoylglycine | Endogenous Agonist | Not Specified | Potent, comparable to 9-HODE | [5] |
| T-10418 | Synthetic Agonist | IP-1 Accumulation | 0.82 | [2] |
| SB-583355 | Synthetic Antagonist | IP-1 Accumulation | Potent Antagonist | [1][2] |
| GPR132 antagonist 1 | Synthetic Antagonist | Not Specified | 0.075 | [2] |
| Lysophosphatidylcholine (LPC) | Weak Antagonist | IP-1 Accumulation | >10 | [1][7] |
Table 2: Pharmacokinetic Properties of G2A Agonist T-10418
| Parameter | Value / Description | Source |
| Aqueous Solubility | Excellent | [1] |
| Metabolic Stability | High | [1][4] |
| Cellular Toxicity (HepG2) | Unaffected up to 100 µM | [1] |
| GPCR Selectivity | High selectivity across >300 non-olfactory GPCRs | [1] |
Experimental Workflow and Protocols
General Workflow for G2A Ligand Characterization
Caption: Workflow for G2A-targeted drug discovery.
Protocol 1: Radioligand Binding Assay (Displacement)
This protocol is adapted from standard GPCR binding methodologies.[16]
-
Preparation:
-
Thaw frozen cell membrane aliquots expressing G2A on ice.
-
Resuspend the membrane pellet in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare serial dilutions of the unlabeled test compound and a known reference ligand.
-
Prepare the radioligand (e.g., a custom tritiated G2A ligand) at a concentration near its Kd value in binding buffer.
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add 50 µL binding buffer, 50 µL radioligand, and 150 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a non-labeled reference ligand, 50 µL radioligand, and 150 µL membrane preparation.
-
Test Compound Wells: Add 50 µL of test compound dilution, 50 µL radioligand, and 150 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a GF/C filter plate (pre-soaked in 0.3% PEI).
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).
-
Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Protocol 2: IP-1 Accumulation Functional Assay
This assay measures the activation of the Gαq pathway, a primary signaling route for G2A.[1]
-
Cell Plating:
-
Plate cells stably co-expressing human G2A and a suitable G-protein like GNA11 (e.g., CHO-K1 cells) in a white 96-well plate.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds (potential agonists) in stimulation buffer provided with a commercial IP-One assay kit.
-
For antagonist testing, pre-incubate the cells with the test compounds for 15-30 minutes before adding a known G2A agonist at its EC₈₀ concentration.
-
-
Incubation:
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Lysis and Detection:
-
Lyse the cells and detect IP-1 accumulation by adding the kit's detection reagents (typically containing fluorescently labeled anti-IP-1 antibody and a quencher).
-
Follow the manufacturer's instructions for the final incubation period (usually 60 minutes at room temperature).
-
-
Data Analysis:
-
Read the fluorescence signal on a compatible plate reader.
-
Plot the signal against the log concentration of the compound. For agonists, calculate the EC₅₀ from the dose-response curve. For antagonists, calculate the IC₅₀.
-
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2A as a receptor for oxidized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Loss of the mammalian G-protein coupled receptor, G2A, modulates severity of invasive pulmonary aspergillosis [frontiersin.org]
- 9. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G2A is an oncogenic G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Refolding and characterization of two G protein-coupled receptors purified from E. coli inclusion bodies | PLOS One [journals.plos.org]
- 15. resource.aminer.org [resource.aminer.org]
- 16. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
A Comparative Guide to LspA Inhibitors: Efficacy of Globomycin Derivative G2A and Other Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. Lipoprotein signal peptidase A (LspA) has emerged as a promising target due to its essential role in bacterial viability and the absence of a human homologue. This guide provides a detailed comparison of the efficacy of Globomycin derivative G2A, a potent LspA inhibitor, with other LspA inhibitors, supported by experimental data and detailed protocols.
Introduction to LspA and its Inhibition
Lipoprotein signal peptidase A (LspA) is a crucial inner membrane enzyme in bacteria responsible for the cleavage of the signal peptide from prolipoproteins, a critical step in the lipoprotein maturation pathway.[1] Mature lipoproteins are involved in a myriad of essential functions, including nutrient uptake, cell wall synthesis, and adhesion. Inhibition of LspA disrupts this pathway, leading to the accumulation of unprocessed prolipoproteins in the inner membrane, ultimately causing cell death. This makes LspA an attractive target for the development of new antibiotics.
Globomycin, a cyclic depsipeptide produced by Streptomyces species, was the first identified natural inhibitor of LspA.[2] While a valuable research tool, its limited efficacy against wild-type Gram-negative bacteria, due to poor outer membrane permeability, has spurred the development of more potent synthetic and semi-synthetic derivatives.[3] One such derivative, G2A (represented here by the closely related and well-characterized analog G0790), has shown significantly improved activity.[4] This guide will compare the efficacy of G2A with its parent compound, Globomycin, another natural LspA inhibitor Myxovirescin, and computationally designed peptide inhibitors.
Quantitative Comparison of LspA Inhibitor Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various LspA inhibitors against a panel of Gram-negative pathogens. Lower MIC values indicate greater potency.
| Inhibitor | E. coli (CFT073) MIC (µg/mL) | E. cloacae (ATCC 13047) MIC (µg/mL) | K. pneumoniae (ATCC 700603) MIC (µg/mL) | Reference |
| Globomycin | 4 | 8 | 16 | [4] |
| G2A (as G0790) | 0.5 | 2 | 2 | [4] |
| Myxovirescin (TA) | 4 | - | - | [5] |
Note: Data for computationally designed peptide inhibitors is often presented in relative terms or against specific strains and may not be directly comparable in this format. Several studies have reported the design of novel peptide inhibitors with potent activity, some comparable to or better than globomycin.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the MIC of LspA inhibitors.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, K. pneumoniae, E. cloacae)
-
LspA inhibitors (e.g., G2A, Globomycin, Myxovirescin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Inhibitors: Prepare a two-fold serial dilution of each LspA inhibitor in CAMHB in the 96-well plates. The final volume in each well should be 100 µL. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[7]
In Vitro LspA Enzyme Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the in vitro inhibitory activity of compounds against LspA. This method allows for high-throughput screening of potential inhibitors.[8]
Principle: A synthetic peptide substrate containing a recognition site for LspA is labeled with a FRET pair (a donor and an acceptor fluorophore). In the intact substrate, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage of the substrate by LspA, the donor and acceptor are separated, leading to a decrease in the FRET signal.
Materials:
-
Purified LspA enzyme
-
FRET-labeled peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the LspA inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Assay buffer
-
LspA inhibitor at various concentrations (or vehicle control)
-
Purified LspA enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET-labeled peptide substrate to each well to initiate the enzymatic reaction.
-
Signal Measurement: Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using a fluorescence plate reader. The FRET signal can be expressed as the ratio of acceptor to donor fluorescence.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]
Visualizing the Impact of LspA Inhibition
To better understand the mechanism and experimental workflow, the following diagrams are provided.
Caption: Bacterial Lipoprotein Maturation Pathway and the Site of LspA Inhibition.
Caption: High-Throughput Screening Workflow for the Discovery of Novel LspA Inhibitors.
Conclusion
The data presented in this guide clearly demonstrates the enhanced efficacy of the this compound (represented by G0790) compared to its parent compound. Its lower MIC values against key Gram-negative pathogens highlight its potential as a promising lead for the development of novel antibiotics. The comparison with other LspA inhibitors like Myxovirescin underscores the diversity of chemical scaffolds that can effectively target this essential enzyme. The provided experimental protocols offer a standardized framework for the evaluation of new LspA inhibitors, facilitating further research and development in this critical area of antibacterial drug discovery. The continued exploration of LspA inhibitors, through both derivatization of natural products and computational design, holds significant promise in the fight against antimicrobial resistance.
References
- 1. Lipoprotein Signal Peptides Are Processed by Lsp and Eep of Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational design of cyclic peptide inhibitors of a bacterial membrane lipoprotein peptidase | Crick [crick.ac.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. Lipoprotein Signal Peptidase Inhibitors with Antibiotic Properties Identified through Design of a Robust In Vitro HT Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro FRET-based assay for the analysis of SUMO conjugation and isopeptidase cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Globomycin Derivative G0790 vs. Myxovirescin
A Head-to-Head Look at Two Potent Inhibitors of Bacterial Lipoprotein Signal Peptidase
For researchers and drug development professionals in the antibacterial field, the bacterial lipoprotein processing pathway presents a compelling target due to its essential role in Gram-negative bacteria and its absence in eukaryotes. Within this pathway, the type II signal peptidase (LspA) is a critical enzyme, and two natural products, globomycin (B1604857) and myxovirescin, are its most notable inhibitors. This guide provides a comparative analysis of myxovirescin and G0790, a potent, next-generation synthetic analog of globomycin. While the query specified "G2A," this name is not widely documented in the scientific literature. Therefore, this guide focuses on G0790, a well-characterized derivative with significantly improved potency, as a representative of advanced globomycin analogs.[1][2][3]
Executive Summary
Both G0790 and myxovirescin are potent antibacterial agents that derive their activity from the inhibition of LspA, a key enzyme in the maturation of bacterial lipoproteins.[3][4] Despite sharing a common molecular target, they originate from different chemical scaffolds: G0790 is a cyclic lipodepsipeptide, while myxovirescin is a macrolactam lactone.[1][4]
This guide will delve into their mechanisms of action, comparative antibacterial efficacy based on available data, and detailed protocols for key experimental assays used in their evaluation.
Mechanism of Action: A Shared Target
The bactericidal activity of both compounds stems from the inhibition of the essential bacterial enzyme Lipoprotein Signal Peptidase (LspA). LspA is the second enzyme in a three-step post-translational modification pathway that matures lipoproteins, which are critical for the integrity and function of the bacterial outer membrane.
The pathway proceeds as follows:
-
Lgt (Prolipoprotein diacylglyceryl transferase) attaches a diacylglyceryl moiety to a conserved cysteine residue in the prolipoprotein.
-
LspA (Lipoprotein signal peptidase) , the target of both G0790 and myxovirescin, cleaves the N-terminal signal peptide.
-
Lnt (Apolipoprotein N-acyltransferase) adds a third acyl chain to the newly exposed N-terminal amine.
By inhibiting LspA, these compounds prevent the cleavage of the signal peptide, leading to an accumulation of unprocessed prolipoproteins in the inner membrane.[3][4] This disruption of the lipoprotein maturation pathway compromises the bacterial cell envelope, ultimately causing cell death.[3][5]
Performance Data: A Quantitative Comparison
Quantitative data allows for a direct comparison of the antibacterial potency and cytotoxicity of G0790 and myxovirescin.
Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's potency. The data shows that G0790 is a highly potent compound against several clinically relevant Gram-negative bacteria, with MIC values in the low microgram-per-milliliter range.[1] Myxovirescin is also highly active against Enterobacteriaceae.[6]
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| G0790 | Escherichia coli | CFT073 | 2 | [1] |
| Enterobacter cloacae | ATCC 13047 | 2 | [1] | |
| Klebsiella pneumoniae | ATCC 700603 | 4 | [1] | |
| Myxovirescin A | Escherichia coli | YX127 | 4 | [4] |
| Enterobacteriaceae | (General) | 1 - 5 | [6] | |
| Klebsiella pneumoniae | N/A | Not Available | ||
| Enterobacter cloacae | N/A | Not Available |
Table 1: Comparative Antibacterial Activity (MIC)
Target Engagement and Cytotoxicity
While MIC values reflect whole-cell activity, direct measurement of target inhibition and cytotoxicity provides a more complete picture. In an assay measuring the inhibition of Lpp processing in E. coli, myxovirescin was 8-fold more potent than the parent compound, globomycin.[4] Myxovirescin is reported to be non-toxic to eukaryotic cells, which is a significant advantage.[4] Specific cytotoxicity data for G0790 against a mammalian cell line like HepG2 is not currently available in the cited literature.
| Compound | Parameter | Value | System | Reference |
| Globomycin (Parent) | Lpp Processing EC₅₀ | 2 µg/mL | E. coli whole cell | [4] |
| Myxovirescin | Lpp Processing EC₅₀ | 0.25 µg/mL | E. coli whole cell | [4] |
| G0790 | LspA Inhibition IC₅₀ | 0.28 nM | In vitro enzyme assay | [3] |
| Myxovirescin | Cytotoxicity | No toxicity reported | Eukaryotic cells, rodents, humans | [4] |
| G0790 | Cytotoxicity (IC₅₀) | Not Available | Mammalian Cells (e.g., HepG2) |
Table 2: Comparative In Vitro Potency and Cytotoxicity
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of antimicrobial compounds.
Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound (e.g., G0790 or myxovirescin) in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C in ambient air for 18-24 hours.
-
Result Interpretation: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[7][8]
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both the globomycin derivative G0790 and myxovirescin are highly effective inhibitors of the bacterial LspA enzyme, representing a promising therapeutic axis for combating Gram-negative pathogens. G0790 showcases the success of medicinal chemistry in optimizing a natural product scaffold to achieve superior whole-cell potency.[3] Myxovirescin, on the other hand, stands out for its high potency and, notably, its reported lack of toxicity against eukaryotic cells, a highly desirable characteristic for any antibiotic candidate.[4]
For researchers, the choice between these or similar compounds may depend on the specific research goals. G0790 provides a template for structure-based design to further improve activity and spectrum. Myxovirescin offers a scaffold that appears to have an inherently high therapeutic index. Further research, particularly the public disclosure of comprehensive cytotoxicity and in vivo efficacy data for G0790 and its analogs, will be essential for a complete and direct comparison to guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Globomycin G2A's Antibacterial Activity Against Pseudomonas aeruginosa
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Globomycin (B1604857) is a cyclic lipodepsipeptide antibiotic that exhibits activity against Gram-negative bacteria by inhibiting lipoprotein signal peptidase II (LspA).[1][2] This enzyme is crucial for the maturation of lipoproteins, which are essential components of the bacterial cell envelope.[3] The crystal structure of LspA from P. aeruginosa in complex with Globomycin has been elucidated, providing a molecular basis for its inhibitory action and a blueprint for the design of more potent analogs.[3][4][5] Despite this, the clinical development of Globomycin has been hindered by factors such as poor penetration of the outer membrane in some Gram-negative species.[5] This guide provides an overview of Globomycin's mechanism, alongside a summary of the in vitro activity of standard-of-care antibiotics against P. aeruginosa to offer a comparative perspective.
Data Presentation
Due to the absence of specific MIC data for Globomycin G2A against Pseudomonas aeruginosa in the public domain, a direct quantitative comparison is not possible at this time. However, to provide a relevant benchmark for researchers, the following table summarizes the reported MIC ranges for commonly used anti-pseudomonal antibiotics against clinical isolates of P. aeruginosa. This data, gathered from multiple studies, highlights the typical efficacy of these agents and can serve as a reference for future studies on novel compounds like Globomycin G2A.
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Globomycin G2A | Data Not Available | Data Not Available | Data Not Available |
| Ciprofloxacin | 0.25 - >512 | 0.5 - 32 | 4 - >512 |
| Tobramycin | 0.25 - >1024 | 0.75 - 4 | 1.5 - >1024 |
| Meropenem | 0.12 - >512 | 1 - 4 | 8 - >512 |
Note: MIC values can vary significantly depending on the specific strains of P. aeruginosa tested, the methodology used, and the geographical location of the isolates.
Mechanism of Action: LspA Inhibition
Globomycin exerts its antibacterial effect by targeting and inhibiting the lipoprotein signal peptidase II (LspA). This enzyme is a critical component of the lipoprotein processing pathway in Gram-negative bacteria. The pathway is responsible for the modification and maturation of prolipoproteins, which are essential for maintaining the integrity and function of the bacterial outer membrane.
The inhibition of LspA by Globomycin disrupts this pathway, leading to an accumulation of unprocessed prolipoproteins in the inner membrane. This accumulation is believed to be toxic to the bacterial cell, ultimately causing cell death. The specificity of Globomycin for bacterial LspA, with no known homolog in eukaryotes, makes it an attractive target for antibiotic development.
Below is a diagram illustrating the lipoprotein processing pathway and the inhibitory action of Globomycin.
Caption: Inhibition of Lipoprotein Signal Peptidase A (LspA) by Globomycin G2A.
Experimental Protocols
To facilitate standardized and reproducible research, this section provides detailed methodologies for key experiments used in the evaluation of antibacterial agents against P. aeruginosa.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol Details:
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Agent Dilution: The antimicrobial agent is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Caption: Workflow for conducting a time-kill assay.
Protocol Details:
-
Culture Preparation: A logarithmic phase culture of P. aeruginosa is prepared in a suitable broth medium.
-
Antibiotic Exposure: The antimicrobial agent is added to the bacterial culture at various concentrations (often multiples of the MIC). A growth control with no antibiotic is included.
-
Incubation and Sampling: The cultures are incubated with agitation at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Biofilm Inhibition Assay
This assay is used to evaluate the ability of an antimicrobial agent to prevent the formation of biofilms by P. aeruginosa.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Protocol Details:
-
Preparation: A standardized bacterial suspension is prepared in a suitable growth medium.
-
Treatment and Incubation: The bacterial suspension and the antimicrobial agent at various concentrations are added to the wells of a microtiter plate. The plate is incubated without agitation for 24 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) cells are removed by gentle washing.
-
Staining: The remaining adherent biofilm is stained with a crystal violet solution.
-
Solubilization and Quantification: The excess stain is washed away, and the stain bound to the biofilm is solubilized. The absorbance of the solubilized stain is measured, which is proportional to the amount of biofilm formed.
Conclusion and Future Directions
Globomycin G2A represents a promising class of antibiotics with a novel mechanism of action targeting the essential LspA enzyme in Gram-negative bacteria like Pseudomonas aeruginosa. While the lack of publicly available, direct comparative MIC data for Globomycin G2A against P. aeruginosa currently limits a full quantitative assessment, the information on its mechanism of action provides a strong rationale for its further investigation. The development of Globomycin analogs with improved outer membrane permeability and enhanced potency is an active area of research and holds significant promise for addressing the challenge of multidrug-resistant P. aeruginosa infections. Future studies should focus on generating robust in vitro and in vivo data for Globomycin G2A and its derivatives against a diverse panel of clinical P. aeruginosa isolates to fully elucidate their therapeutic potential.
References
- 1. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anl.gov [anl.gov]
- 5. researchgate.net [researchgate.net]
Globomycin G2A: A Comparative Analysis Against Other Antibiotics for MRSA Treatment
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial agents and therapeutic strategies. Globomycin, a cyclic peptide antibiotic, has garnered attention for its unique mechanism of action targeting lipoprotein biosynthesis. This guide provides a comparative study of Globomycin G2A's efficacy against MRSA, both alone and in combination, relative to standard-of-care antibiotics. The data presented is compiled from recent in-vitro studies to offer a comprehensive overview for researchers in the field.
Executive Summary
Globomycin G2A functions by inhibiting the lipoprotein signal peptidase A (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway. While Globomycin G2A alone exhibits poor intrinsic activity against MRSA, its true potential appears to lie in its ability to modulate the efficacy of other antibiotic classes. Notably, current research indicates a complex interactive profile:
-
Antagonism with β-lactams: In a surprising turn, the inhibition of LspA by Globomycin has been shown to increase MRSA's resistance to β-lactam antibiotics such as oxacillin (B1211168).
-
Synergy with Daptomycin (B549167): Conversely, Globomycin has demonstrated a synergistic relationship with the lipopeptide antibiotic daptomycin, enhancing its bactericidal activity against MRSA.
Data on the interaction of Globomycin G2A with other key anti-MRSA antibiotics like vancomycin (B549263) and linezolid (B1675486) is limited in publicly available literature. This guide will focus on the available data for β-lactams and daptomycin, providing a framework for future comparative studies.
Data Presentation: Performance Metrics
The following tables summarize the in-vitro performance of Globomycin G2A in combination with other antibiotics against MRSA, primarily focusing on Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) indices, where available.
Table 1: Globomycin G2A in Combination with β-lactams (Oxacillin) against MRSA
| Antibiotic Combination | MRSA Strain(s) | Metric | Finding | Interpretation |
| Globomycin + Oxacillin | JE2, USA300, ATCC43300 | Growth Rescue | Globomycin (10-30 µg/ml) rescued MRSA growth in the presence of inhibitory concentrations of oxacillin (30-50 µg/ml)[1]. | Antagonism |
Note: Specific MIC and FIC values for this antagonistic interaction are not typically calculated. The data is derived from growth curve analysis showing increased bacterial survival in the presence of both agents compared to oxacillin alone.
Table 2: Globomycin G2A in Combination with Daptomycin against MRSA
| Antibiotic Combination | MRSA Strain | Metric | Value | Interpretation |
| Daptomycin + Fosfomycin (B1673569) | MRSA (100 isolates) | FIC Index (Synergism Rate) | 37% | Synergy |
| Daptomycin + Oxacillin | MRSA (100 isolates) | FIC Index (Synergism Rate) | 11% | Synergy |
| Daptomycin + Gentamicin | MRSA (100 isolates) | FIC Index (Synergism Rate) | 5% | Synergy |
| Daptomycin + Linezolid | MRSA (100 isolates) | FIC Index (Synergism Rate) | 3% | Synergy |
| Daptomycin + Rifampicin | MRSA (100 isolates) | FIC Index (Synergism Rate) | 1% | Synergy |
Note: This table presents data on daptomycin combinations with various antibiotics to provide context for potential synergistic interactions. While a direct Globomycin-daptomycin synergy has been reported, comprehensive checkerboard data with FIC indices are more readily available for other combinations, such as daptomycin with fosfomycin showing a high rate of synergy.[2]
Table 3: Standard-of-Care Antibiotics against MRSA
| Antibiotic | Class | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) | General Interpretation |
| Vancomycin | Glycopeptide | 1.0 | 1.0 | Standard therapy, but concerns exist for isolates with higher MICs. |
| Daptomycin | Lipopeptide | 0.5 | 1.0 | Effective against MRSA, including strains with reduced vancomycin susceptibility[3]. |
| Linezolid | Oxazolidinone | 2.0 | 2.0 | A valuable alternative, particularly for pneumonia. |
| Oxacillin | β-lactam | >4 | >4 | Ineffective against MRSA due to the presence of PBP2a. |
Note: MIC₅₀ and MIC₉₀ values can vary depending on the specific MRSA isolates and geographic location.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine antibiotic interactions.
Checkerboard Synergy Assay
This method is used to determine the in-vitro synergy of two antimicrobial agents.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the MRSA strain from a fresh (18-24 hour) culture plate.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL[4].
-
-
Antibiotic Plate Preparation:
-
Prepare stock solutions of each antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, serially dilute Antibiotic A (e.g., Globomycin G2A) horizontally and Antibiotic B (e.g., daptomycin) vertically in CAMHB. This creates a matrix of varying concentrations of both agents[5][6].
-
Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared MRSA inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C for 18-24 hours[4].
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[5]
-
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum and Antibiotic Preparation:
-
Prepare the MRSA inoculum as described for the checkerboard assay, adjusting to a final concentration of ~5 x 10⁵ CFU/mL in CAMHB[7].
-
Prepare working solutions of the antibiotic(s) at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
-
Assay Setup:
-
Set up sterile tubes for each antibiotic concentration, a growth control, and a sterility control.
-
Add the MRSA inoculum to each tube (except the sterility control).
-
Add the antibiotic working solutions to their respective tubes.
-
-
Sampling and Plating:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
-
Data Analysis:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates with 30-300 colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves[7][8].
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[8].
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of Globomycin G2A and other antibiotics against MRSA.
Caption: MRSA Lipoprotein Processing Pathway and Inhibition by Globomycin.
Caption: Experimental Workflow for Checkerboard Synergy Assay.
Caption: Experimental Workflow for Time-Kill Curve Assay.
Conclusion and Future Directions
The available evidence suggests that Globomycin G2A is not a viable standalone antibiotic for MRSA infections. However, its ability to modulate the activity of other antibiotics warrants further investigation. The antagonistic interaction with β-lactams is a significant finding, suggesting that the inhibition of the lipoprotein processing pathway may trigger compensatory mechanisms that enhance β-lactam resistance. In contrast, the synergy with daptomycin indicates that disrupting the cell envelope through LspA inhibition may render MRSA more susceptible to the membrane-depolarizing effects of daptomycin.
To fully understand the therapeutic potential of Globomycin G2A, future research should focus on:
-
Elucidating the precise mechanism of antagonism with β-lactams.
-
Conducting comprehensive in-vitro studies (checkerboard and time-kill assays) to quantify the synergistic effects with daptomycin and other antibiotic classes, including vancomycin and linezolid.
-
Performing in-vivo studies in animal models to validate the in-vitro findings and assess the clinical relevance of these interactions.
A deeper understanding of these interactions will be critical in determining whether Globomycin G2A or other LspA inhibitors can be developed as valuable components of combination therapies to combat the growing threat of MRSA.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling daptomycin resistance among diverse methicillin-resistant Staphylococcus aureus lineages in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Evaluating the Synergistic Potential of Globomycin G2A: A Guide to Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Innovative therapeutic strategies are urgently needed, and combination therapy, which can lower the required dosage of individual drugs, reduce toxicity, and prevent the development of resistance, is a promising approach. Globomycin (B1604857), a cyclic peptide antibiotic, and its analogs like G2A, inhibit lipoprotein signal peptidase II (LspA), a crucial enzyme in bacterial lipoprotein synthesis.[1][2][3] This unique mechanism of action makes Globomycin G2A a compelling candidate for synergistic combinations with other antibiotic classes.
This guide provides a framework for the systematic evaluation of the synergistic effects of Globomycin G2A with other antibiotics. While specific experimental data on the synergistic partners of Globomycin G2A is currently limited in published literature, this document outlines the established methodologies and experimental protocols necessary to conduct such investigations.
Understanding the Molecular Target: Lipoprotein Signal Peptidase II (LspA)
Globomycin and its derivatives exert their antibacterial effect by specifically targeting and inhibiting LspA.[4][5] LspA is a vital enzyme in Gram-negative bacteria responsible for the cleavage of the signal peptide from prolipoproteins, a critical step in the maturation and localization of lipoproteins to the bacterial outer membrane. By inhibiting LspA, Globomycin G2A disrupts the integrity of the outer membrane, which can potentially render the bacteria more susceptible to other antimicrobial agents that target different cellular pathways. This disruption of the outer membrane forms the primary rationale for investigating synergistic combinations.
Experimental Protocols for Synergy Testing
To quantitatively assess the interaction between Globomycin G2A and other antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.
Experimental Protocol:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of Globomycin G2A and the partner antibiotic (e.g., a β-lactam, aminoglycoside, or polymyxin) in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in separate 96-well microtiter plates.
-
-
Checkerboard Setup:
-
In a new 96-well plate, create a two-dimensional array of antibiotic concentrations. Aliquot 50 µL of each dilution of Globomycin G2A along the rows and 50 µL of each dilution of the partner antibiotic along the columns.
-
The final plate will contain a gradient of concentrations for both antibiotics, both individually and in combination. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Prepare a bacterial inoculum of the test organism (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI for each combination that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference (Additive) |
| > 4.0 | Antagonism |
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Experimental Protocol:
-
Preparation of Cultures:
-
Grow the test organism in CAMHB to the logarithmic phase.
-
Prepare tubes containing fresh CAMHB with the following:
-
No antibiotic (growth control)
-
Globomycin G2A at a specific concentration (e.g., 0.5 x MIC, 1 x MIC)
-
Partner antibiotic at a specific concentration (e.g., 0.5 x MIC, 1 x MIC)
-
The combination of Globomycin G2A and the partner antibiotic at the same concentrations.
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a < 2-log₁₀ change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism is a ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.
Checkerboard Assay Workflow
Time-Kill Assay Workflow
Hypothesized Synergy Mechanism
Conclusion
While direct evidence for the synergistic activity of Globomycin G2A with other antibiotics is yet to be broadly established in the scientific literature, its unique mechanism of action provides a strong rationale for such investigations. By disrupting the integrity of the Gram-negative outer membrane, Globomycin G2A has the potential to potentiate the activity of a wide range of antibiotics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential synergies. The data generated from such studies will be invaluable in the development of novel combination therapies to combat the growing threat of antibiotic-resistant infections.
References
- 1. Synthesis and antimicrobial activity of novel globomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Globomycin, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
G2A vs. Globomycin: A Performance Benchmark for LspA Inhibition
A Comparative Guide for Researchers in Antibiotic Development
This guide provides a detailed performance comparison of the novel Globomycin derivative, G2A, against its parent compound, Globomycin. Both molecules are potent inhibitors of the bacterial enzyme Lipoprotein Signal Peptidase II (LspA), a critical target in the development of new antibiotics against Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacy, supported by available experimental data and detailed methodologies.
Introduction
Globomycin is a cyclic peptide antibiotic known for its specific inhibitory action against LspA, an essential enzyme in the bacterial lipoprotein maturation pathway.[1] Inhibition of LspA disrupts the integrity of the bacterial cell envelope, leading to cell death.[1] Recently, computational design has led to the development of novel Globomycin analogues, such as G2A, with the aim of improving potency and pharmacokinetic properties.[2] This guide benchmarks the performance of G2A against Globomycin, providing a clear comparison of their biological activity.
Mechanism of Action: Targeting LspA
Both Globomycin and G2A share the same mechanism of action, which involves the inhibition of LspA. This enzyme is responsible for cleaving the signal peptide from prolipoproteins, a crucial step in the maturation of lipoproteins that are essential components of the bacterial cell wall. By blocking the active site of LspA, these compounds prevent the proper localization of lipoproteins, leading to a cascade of events that ultimately compromises the bacterial cell envelope and results in bacteriolysis.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for G2A and Globomycin, focusing on their inhibitory concentration against LspA and their minimum inhibitory concentrations (MICs) against several key Gram-negative pathogens.
Table 1: LspA Inhibition
| Compound | Target | IC50 (nM) |
| G2A | Lipoprotein Signal Peptidase II (LspA) | 604[3] |
| Globomycin | Lipoprotein Signal Peptidase II (LspA) | Data not available in a directly comparable format |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Acinetobacter baumannii (μg/mL) |
| G2A | 12.5 - 32[3] | 12.5 - 32[3] | 12.5 - 32[3] |
| Globomycin | ~12.5[4] | Data not available | >100[4] |
Note: The provided MIC ranges for G2A and the MIC value for Globomycin against E. coli suggest that G2A may have comparable or slightly reduced potency compared to the parent compound against this specific strain. However, a direct comparison is limited by the availability of data from head-to-head studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LspA Inhibition Assay (General Protocol)
A specific, detailed protocol for the LspA inhibition assay used to determine the IC50 of G2A is not publicly available. However, a general protocol for such an assay would typically involve the following steps:
-
Enzyme and Substrate Preparation:
-
Recombinant LspA is purified and reconstituted in a suitable buffer containing detergent to maintain its solubility and activity.
-
A synthetic or purified prolipoprotein substrate, often fluorescently labeled, is prepared.
-
-
Assay Procedure:
-
The LspA enzyme is pre-incubated with varying concentrations of the inhibitor (G2A or Globomycin) in a microplate format.
-
The reaction is initiated by the addition of the prolipoprotein substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection and Data Analysis:
-
The cleavage of the substrate is monitored by measuring the change in fluorescence or by using other detection methods such as HPLC or mass spectrometry.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.
-
Stock solutions of G2A and Globomycin are prepared in a suitable solvent (e.g., DMSO) and then diluted in CAMHB to the desired starting concentration.
-
-
Inoculum Preparation:
-
Bacterial strains are grown on agar (B569324) plates overnight.
-
A few colonies are used to inoculate a saline solution or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared in a 96-well microtiter plate using CAMHB.
-
Each well is then inoculated with the prepared bacterial suspension.
-
A growth control (no antibiotic) and a sterility control (no bacteria) are included on each plate.
-
-
Incubation and Interpretation:
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Conclusion
The available data indicates that G2A is a potent inhibitor of LspA with antimicrobial activity against key Gram-negative pathogens. While a direct, comprehensive comparison with its parent compound, Globomycin, is limited by the currently available public data, the information presented in this guide provides a valuable benchmark for researchers. Further studies with side-by-side comparisons are necessary to fully elucidate the performance advantages of G2A over Globomycin. The detailed protocols provided herein should facilitate such future investigations.
References
- 1. anl.gov [anl.gov]
- 2. MIC determination by broth microdilution. [bio-protocol.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Globomycin Derivative G2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of the Globomycin (B1604857) derivative G2A with the parent compound Globomycin and another potent analog, G0790. Due to the limited availability of public in vivo data for G2A, this guide will leverage available information on related LspA inhibitors to discuss the critical aspects of in vitro to in vivo translation and provide a framework for evaluating the potential of novel Gram-negative antibiotics.
Executive Summary
Globomycin and its derivatives are a promising class of antibiotics that target lipoprotein signal peptidase A (LspA), an essential enzyme in Gram-negative bacteria. This inhibition disrupts the bacterial outer membrane integrity, leading to cell death. While in vitro assays demonstrate potent antibacterial activity, successful clinical translation hinges on a thorough understanding of the correlation between in vitro and in vivo efficacy. This guide presents available data for the Globomycin derivative G2A and related compounds, outlines key experimental protocols, and explores the factors influencing the in vitro-in vivo correlation.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of Globomycin, G2A, and G0790 against various Gram-negative pathogens. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity (MIC in µg/mL) of Globomycin and G2A against Acinetobacter baumannii
| Compound | A. baumannii AB5075 | A. baumannii AB17978 |
| Globomycin | >25 | >25 |
| G2A | 12.5 | 12.5 |
Table 2: In Vitro Activity (MIC in µg/mL) of Globomycin and G0790 against Various Gram-negative Bacteria [1]
| Compound | E. coli CFT073 | E. cloacae ATCC 13047 | K. pneumoniae ATCC 700603 |
| Globomycin | 2 | 8 | 16 |
| G0790 | 0.25 | 2 | 2 |
In Vitro vs. In Vivo Correlation: Challenges and Considerations
A direct correlation between in vitro potency and in vivo efficacy is not always observed for antibiotics. Several factors can contribute to this discrepancy:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound significantly impacts its concentration and residence time at the site of infection.[2][3] Optimized Globomycin analogs have been reported to possess good in vivo pharmacokinetic profiles, but specific data for G2A is not publicly available.[4]
-
Host Factors: The host immune system plays a crucial role in clearing bacterial infections, a factor not accounted for in standard in vitro assays.[2]
-
Bioavailability at the Target Site: The ability of the antibiotic to penetrate the outer membrane of Gram-negative bacteria and reach its target, LspA, in the inner membrane is a critical determinant of its in vivo activity.[1]
-
Plasma Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to exert its antibacterial effect.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines for key in vitro and in vivo assays.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Globomycin, G2A, etc.)
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the microtiter plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vivo Efficacy Testing: Murine Sepsis Model
This model is used to evaluate the in vivo efficacy of an antimicrobial agent in a systemic infection.
Materials:
-
Test compound
-
Pathogenic bacterial strain
-
Laboratory mice (e.g., BALB/c)
-
Saline or appropriate vehicle
-
Infection challenge (e.g., intraperitoneal injection of bacteria)
Procedure:
-
Mice are infected with a lethal or sublethal dose of the bacterial pathogen.
-
At a specified time post-infection, the test compound is administered (e.g., intravenously, subcutaneously, or orally) at various doses.
-
A control group receives the vehicle only.
-
The primary endpoint is typically survival over a set period (e.g., 7 days).
-
Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, blood) at different time points to assess the compound's ability to clear the infection.
Signaling Pathways and Experimental Workflows
Globomycin's Mechanism of Action: Inhibition of Lipoprotein Processing
Globomycin and its derivatives inhibit LspA, a crucial enzyme in the lipoprotein biosynthesis pathway in Gram-negative bacteria. This pathway is essential for the proper localization of lipoproteins to the bacterial outer membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoprotein Signal Peptidase Inhibitors with Antibiotic Properties Identified through Design of a Robust In Vitro HT Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pandemicpact.org [pandemicpact.org]
A Head-to-Head Showdown: Unveiling the Preclinical Prowess of Globomycin Derivatives
For Immediate Release: A Comparative Guide for Researchers and Drug Developers
In the relentless pursuit of novel therapeutics, the natural product Globomycin and its synthetic derivatives have emerged as a promising class of molecules, primarily investigated for their potent antibacterial activity. This guide provides a comprehensive head-to-head comparison of various Globomycin derivatives in preclinical models, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein, summarized from published studies, illuminates the structure-activity relationships and preclinical potential of these compounds.
Globomycin and its analogs exert their biological effects by inhibiting lipoprotein signal peptidase II (LspA), a crucial bacterial enzyme responsible for the maturation of lipoproteins. This targeted mechanism of action makes them attractive candidates for development as antibiotics against Gram-negative pathogens, a critical area of unmet medical need.
In Vitro Antibacterial Activity: A Tale of Enhanced Potency
The primary measure of antibacterial efficacy in early-stage research is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Preclinical studies have demonstrated that several Globomycin derivatives exhibit significantly improved potency against a range of Gram-negative bacteria compared to the parent compound.
A selection of key derivatives and their reported in vitro activities are presented below:
| Compound | Organism | MIC (μg/mL) | Fold Improvement vs. Globomycin |
| Globomycin | E. coli | 12.5[1] | - |
| A. baumannii (Ab17978) | >64 | - | |
| E. cloacae | >64 | - | |
| K. pneumoniae | >64 | - | |
| G5132 | A. baumannii (Ab17978) | 8 | >8 |
| E. coli | 4 | >10 | |
| E. cloacae | 8 | >8 | |
| K. pneumoniae | 4 | >16 | |
| Compound 51 | E. coli | 3.1 (μM) | Not directly comparable |
| Compound 61 | E. coli | 0.78 (μM) | Not directly comparable |
Note: MIC values for Compounds 51 and 61 were reported in μM and are not directly comparable to μg/mL without molecular weight information. However, the data indicates a significant optimization of activity against E. coli.[2][3]
These data clearly indicate that synthetic modifications to the Globomycin scaffold, as seen in derivative G5132, can lead to a dramatic increase in potency and an expansion of the antibacterial spectrum.[4]
In Vivo Efficacy: The Murine Thigh Infection Model
The neutropenic murine thigh infection model is a cornerstone of preclinical antibiotic assessment, providing a robust in vivo system to evaluate the efficacy of new drug candidates.[4][5] While direct head-to-head comparative efficacy data for multiple Globomycin derivatives in this model is limited in the public domain, the promising in vitro activity of analogs like G5132 and the mention of "good in vivo pharmacokinetic profiles" for others strongly suggest their potential for in vivo efficacy.[2][3]
Further in vivo studies are crucial to determine key parameters such as the effective dose (ED50) and the extent of bacterial load reduction in infected tissues.
Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Mechanism of Action: Targeting the LspA Pathway
Globomycin and its derivatives share a common mechanism of action: the inhibition of the bacterial enzyme Lipoprotein Signal Peptidase II (LspA). This enzyme plays a critical role in the final step of lipoprotein maturation, a process essential for the integrity and function of the bacterial cell envelope.
By blocking LspA, these compounds prevent the cleavage of the signal peptide from prolipoproteins, leading to an accumulation of immature lipoproteins in the inner membrane and ultimately disrupting the outer membrane biogenesis, causing bacterial cell death.
Experimental Protocols
To ensure the reproducibility and comparability of preclinical data, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: Globomycin and its derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of each compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neutropenic Murine Thigh Infection Model
This in vivo model is crucial for evaluating the efficacy of antibiotics in a setting that mimics a localized soft tissue infection in an immunocompromised host.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4]
-
Infection: A defined inoculum of the test bacterium (e.g., E. coli, A. baumannii) is injected into the thigh muscles of the mice.[4]
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with Globomycin, its derivatives, or a vehicle control via a relevant route of administration (e.g., subcutaneous, intravenous).
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh).
-
Data Analysis: The efficacy of the compounds is assessed by comparing the bacterial burden in the treated groups to the vehicle control group.
Conclusion
The preclinical data available to date strongly support the continued investigation of Globomycin derivatives as a promising new class of antibiotics. The significant improvements in in vitro potency against challenging Gram-negative pathogens highlight the success of medicinal chemistry efforts in optimizing the Globomycin scaffold. Future research should focus on generating comprehensive head-to-head in vivo efficacy and pharmacokinetic data for the most promising derivatives to enable the selection of lead candidates for further development. This guide serves as a foundational resource to inform such endeavors and accelerate the translation of these promising molecules from the laboratory to the clinic.
References
Validating the Specificity of Globomycin G2A for Bacterial LspA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Globomycin (B1604857) G2A, a potent analog of the natural product Globomycin, with other alternatives for inhibiting the bacterial Type II signal peptidase (LspA). The focus is on validating the specificity of these compounds, a critical aspect of antimicrobial drug development. This document includes experimental data, detailed protocols for key validation assays, and visual diagrams of relevant pathways and workflows to aid in the objective assessment of LspA inhibitors.
Comparative Analysis of LspA Inhibitors
Globomycin and its optimized analog, G2A (also referred to as G0790 in scientific literature), are well-established inhibitors of LspA, an essential enzyme in the bacterial lipoprotein processing pathway.[1][2] Inhibition of LspA leads to the accumulation of unprocessed prolipoproteins in the bacterial inner membrane, disrupting cell envelope integrity and causing cell death.[2] While highly specific for LspA in many Gram-negative bacteria, it is crucial to experimentally validate this specificity and consider potential off-target effects. Another natural product with a distinct chemical structure that targets LspA is Myxovirescin (TA).[3][4]
The following table summarizes the in vitro and whole-cell activity of Globomycin, its analog G2A (G0790), and Myxovirescin (TA) against various bacterial strains.
| Compound | Target Organism | Assay Type | Potency (IC50/MIC) | Reference |
| Globomycin | E. coli | In vitro (LspA) | 0.11 ± 0.01 nM (IC50) | [2] |
| E. coli (WT) | Whole-cell | 32 µg/mL (MIC) | [3] | |
| E. coli (efflux-deficient) | Whole-cell | 0.25 µg/mL (MIC) | [2] | |
| K. pneumoniae (WT) | Whole-cell | 128 µg/mL (MIC) | [2] | |
| A. baumannii (WT) | Whole-cell | 128 µg/mL (MIC) | [2] | |
| Globomycin G2A (G0790) | E. coli | In vitro (LspA) | 0.28 ± 0.04 nM (IC50) | [2] |
| E. coli (WT) | Whole-cell | 4 µg/mL (MIC) | [2] | |
| E. coli (efflux-deficient) | Whole-cell | 0.125 µg/mL (MIC) | [2] | |
| K. pneumoniae (WT) | Whole-cell | 16 µg/mL (MIC) | [2] | |
| A. baumannii (WT) | Whole-cell | 64 µg/mL (MIC) | [2] | |
| Myxovirescin (TA) | E. coli | Whole-cell | 4 µg/mL (MIC) | [3] |
Note on Specificity and Potential Off-Target Effects:
While Globomycin is a potent LspA inhibitor, studies have shown that it can have LspA-independent bactericidal effects against Mycobacterium tuberculosis.[5][6] In these organisms, Globomycin treatment did not inhibit the processing of lipoproteins, and an lspA null mutant remained sensitive to the compound.[5][6] Furthermore, at high concentrations, Globomycin may have off-target effects in Gram-positive bacteria like MRSA, where it can interfere with growth in combination with other antibiotics in an LspA-independent manner.[7] These findings underscore the importance of rigorous specificity testing in diverse bacterial species.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the specificity of LspA inhibitors.
In Vitro LspA Enzymatic Assay (FRET-Based)
This assay quantitatively measures the enzymatic activity of purified LspA and the inhibitory potency of compounds like Globomycin G2A. It utilizes a synthetic peptide substrate with a Förster Resonance Energy Transfer (FRET) pair. Cleavage of the substrate by LspA separates the FRET pair, leading to a measurable change in fluorescence.
Materials:
-
Purified LspA enzyme
-
FRET-based peptide substrate (e.g., containing a recognition site flanked by a donor and acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
Test compounds (e.g., Globomycin G2A) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add purified LspA enzyme to each well (except the negative control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET-based peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence signal (measuring both donor and acceptor emission) at regular intervals using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence change over time.
-
Plot the percentage of LspA inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Whole-Cell Prolipoprotein Accumulation Assay (Western Blot)
This assay provides in-cell evidence of LspA inhibition by detecting the accumulation of unprocessed prolipoproteins.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., LB broth)
-
Test compounds (e.g., Globomycin G2A)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to a target prolipoprotein (e.g., anti-Lpp)
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow a mid-log phase culture of the bacterial strain.
-
Treat the culture with varying concentrations of the test compound for a defined period (e.g., 1-2 hours). Include an untreated control.
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer and determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target prolipoprotein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An accumulation of the higher molecular weight unprocessed prolipoprotein in treated samples indicates LspA inhibition.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (e.g., Globomycin G2A)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare a serial two-fold dilution of the test compound in CAMHB directly in a 96-well plate.
-
Inoculate each well with the adjusted bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the bacterial lipoprotein processing pathway and a logical workflow for validating the specificity of an LspA inhibitor.
References
- 1. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. LspA-independent action of globomycin on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Globomycin Derivative G2A
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling the Globomycin derivative G2A, a potent inhibitor of lipoprotein signal peptidase II (LspA). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting. As a trusted partner in your research, we are committed to providing value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Protocols
Given that this compound is a potent, research-grade bioactive small molecule, stringent safety protocols are paramount. The following recommendations are based on best practices for handling similar peptide antibiotics and enzyme inhibitors. An official Safety Data Sheet (SDS) for this compound should be obtained from the supplier and will contain the most definitive safety information.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against accidental exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashes or aerosols, such as during reconstitution of the lyophilized powder or large-volume transfers.[2][3] | |
| Hand Protection | Nitrile Gloves | Chemically resistant gloves are mandatory. Inspect for tears or holes before each use.[1][4][5] |
| Double Gloving | Recommended when handling the concentrated stock solution.[3] | |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing.[1][2][5] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | All handling of the lyophilized powder and preparation of stock solutions should be performed in a certified chemical fume hood or biosafety cabinet to prevent inhalation of aerosols.[1][5] |
| N95/P100 Respirator | May be required for spill cleanup of the solid compound.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at –20°C for long-term stability.[4]
-
Reconstituted solutions should be stored at 2-8°C for short-term use or aliquoted and frozen for long-term storage to avoid repeated freeze-thaw cycles.[4]
-
Clearly label all containers with the chemical name, concentration, preparation date, and appropriate hazard warnings.[4]
2. Reconstitution and Preparation of Solutions:
-
Perform all work in a chemical fume hood or biosafety cabinet.[5]
-
Wear all required PPE, including double gloves.[3]
-
To reconstitute, use a sterile, appropriate solvent as recommended by the supplier. Gently swirl the vial to dissolve the peptide; do not shake.[4]
-
Prepare dilutions and working solutions in the fume hood.
3. Experimental Use:
-
When handling solutions, wear appropriate PPE to prevent skin and eye contact.
-
Work in a well-ventilated area.
-
Avoid the generation of aerosols.
4. Spill Response:
-
In case of a spill, evacuate the immediate area.[1]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust before carefully collecting it into a sealed container.[1]
-
Clean the spill area thoroughly with a suitable disinfectant or detergent solution.[1]
-
Report all spills to the laboratory supervisor.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and vials, in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all unused solutions and experimental waste containing this compound in a designated, sealed waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Experimental Protocols
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, LspA.
IC50 Determination of this compound against LspA
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of LspA.
Materials:
-
Purified LspA enzyme
-
This compound
-
Fluorogenic LspA substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution in assay buffer to generate a range of inhibitor concentrations.
-
Prepare a working solution of the LspA enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic LspA substrate in assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a fixed amount of the LspA enzyme to each well.
-
Add the serially diluted this compound to the wells. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Pre-incubate the plate at a specified temperature for a set time to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic LspA substrate to all wells.
-
Immediately place the microplate in the reader and measure the fluorescence signal at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[6][7][8]
-
Visualizations
LspA Inhibition Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. realpeptides.co [realpeptides.co]
- 5. choiceaminos.com [choiceaminos.com]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
